molecular formula C24H30O9 B10789173 Eupalinolide B

Eupalinolide B

Cat. No.: B10789173
M. Wt: 462.5 g/mol
InChI Key: HPWMABTYJYZFLK-IAQZCCQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eupalinolide B is a useful research compound. Its molecular formula is C24H30O9 and its molecular weight is 462.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(3aR,4R,6E,9S,10Z,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O9/c1-13(8-9-25)23(28)32-21-11-18(12-30-16(4)26)6-7-19(31-17(5)27)14(2)10-20-22(21)15(3)24(29)33-20/h6,8,10,19-22,25H,3,7,9,11-12H2,1-2,4-5H3/b13-8+,14-10-,18-6+/t19-,20+,21+,22-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWMABTYJYZFLK-IAQZCCQJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(C(CC(=CCC1OC(=O)C)COC(=O)C)OC(=O)C(=CCO)C)C(=C)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/[C@@H]2[C@@H]([C@@H](C/C(=C\C[C@@H]1OC(=O)C)/COC(=O)C)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Discovery, Isolation, and Biological Activity of Eupalinolide B from Eupatorium lindleyanum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide B, a sesquiterpene lactone isolated from the traditional Chinese medicinal herb Eupatorium lindleyanum, has demonstrated significant potential as a therapeutic agent. Possessing noteworthy anti-cancer and anti-inflammatory properties, this natural product has garnered considerable interest within the scientific community. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing the experimental protocols for its extraction, purification, and characterization. Furthermore, this document elucidates the molecular mechanisms underlying its biological activity, with a focus on its impact on key signaling pathways, including Reactive Oxygen Species (ROS) generation, Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) pathways. All quantitative data is presented in structured tables for clarity, and complex biological and experimental workflows are visualized through detailed diagrams.

Discovery and Isolation of this compound

This compound is a naturally occurring sesquiterpenoid lactone found in the plant Eupatorium lindleyanum[1][2]. Its isolation involves a multi-step process beginning with the extraction from the plant's aerial parts, followed by solvent partitioning and chromatographic purification.

Experimental Protocol: Extraction and Solvent Partitioning

The initial extraction of this compound from Eupatorium lindleyanum is achieved through ethanol extraction followed by a systematic solvent partitioning process to separate compounds based on their polarity.

Materials:

  • Dried and powdered aerial parts of Eupatorium lindleyanum

  • 95% Ethanol

  • Petroleum ether

  • Ethyl acetate

  • n-Butanol

  • Deionized water

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • The dried and powdered aerial parts of Eupatorium lindleyanum are subjected to extraction with 95% ethanol.

  • The resulting ethanol extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • The crude extract is then suspended in deionized water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol.

  • The n-butanol fraction, which contains this compound, is collected and concentrated for further purification.

Experimental Protocol: High-Speed Counter-Current Chromatography (HSCCC) Purification

A highly efficient method for the preparative isolation and purification of this compound is High-Speed Counter-Current Chromatography (HSCCC)[1][2].

Instrumentation and Reagents:

  • High-Speed Counter-Current Chromatography (HSCCC) instrument

  • HPLC system for purity analysis

  • n-Hexane

  • Ethyl acetate

  • Methanol

  • Water

Procedure:

  • Solvent System Preparation: A two-phase solvent system is prepared by mixing n-hexane, ethyl acetate, methanol, and water in a 1:4:2:3 (v/v/v/v) ratio[1][2]. The mixture is thoroughly equilibrated in a separatory funnel, and the two phases are separated.

  • HSCCC Operation:

    • The HSCCC column is first filled with the upper phase as the stationary phase.

    • The apparatus is then rotated at a specific speed (e.g., 900 rpm), and the lower phase is pumped into the column as the mobile phase at a defined flow rate (e.g., 2.0 mL/min)[2].

  • Sample Injection: The n-butanol fraction obtained from the solvent partitioning step is dissolved in a mixture of the upper and lower phases and injected into the HSCCC system.

  • Fraction Collection and Analysis: The effluent from the outlet of the column is continuously monitored (e.g., at 254 nm), and fractions are collected based on the chromatogram. The purity of the collected fractions containing this compound is determined by HPLC.

Quantitative Data: Yield and Purity

The HSCCC purification method yields this compound with high purity. The following table summarizes the results from a representative preparative separation[1][2].

Starting MaterialAmount of Starting MaterialCompoundYield (mg)Purity (%)
n-Butanol fraction of E. lindleyanum540 mgThis compound19.397.1
Eupalinolide A17.997.9
3β-hydroxy-8β-[4'-hydroxytigloyloxy]-costunolide10.891.8

Structural Characterization

The chemical structure of this compound is confirmed using spectroscopic methods, primarily Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific spectral data from the original isolation papers are limited, the use of these techniques is consistently reported for structural elucidation[1][2].

Biological Activity and Signaling Pathways

This compound exhibits potent biological activities, particularly in the context of cancer and inflammation. Its mechanisms of action involve the modulation of several key cellular signaling pathways.

Regulation of Reactive Oxygen Species (ROS)

This compound has been shown to induce the generation of Reactive Oxygen Species (ROS) in cancer cells, a mechanism that contributes to its anti-tumor effects[3][4][5].

Cell Culture and Treatment:

  • Human cancer cell lines (e.g., pancreatic cancer cells, hepatic carcinoma cells) are cultured under standard conditions[3][5].

  • Cells are treated with varying concentrations of this compound for specified time periods.

ROS Measurement:

  • After treatment, cells are incubated with a fluorescent ROS indicator, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • The fluorescence intensity, which is proportional to the intracellular ROS levels, is measured using a flow cytometer or a fluorescence microscope.

Inhibition of NF-κB Signaling Pathway

This compound has been demonstrated to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation and cell survival[6].

Cell Culture and Stimulation:

  • Macrophage cell lines (e.g., Raw264.7) are cultured and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of this compound[6].

Western Blot Analysis:

  • Cell lysates are prepared, and protein concentrations are determined.

  • Proteins are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with primary antibodies against key NF-κB pathway proteins, such as phospho-IκBα, IκBα, phospho-p65, and p65, followed by incubation with secondary antibodies[6].

  • Protein bands are visualized and quantified.

Immunofluorescence for p65 Nuclear Translocation:

  • Treated cells are fixed and permeabilized.

  • Cells are incubated with an antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody[6].

  • The subcellular localization of p65 is visualized using a fluorescence microscope to assess its translocation from the cytoplasm to the nucleus.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and apoptosis, is also modulated by this compound[7][8]. Specifically, the activation of the JNK isoform has been observed[7].

Cell Culture and Treatment:

  • Cancer cell lines are treated with this compound as described previously.

Western Blot Analysis:

  • Cell lysates are analyzed by Western blot using antibodies specific for the phosphorylated (activated) and total forms of key MAPK proteins, including JNK, ERK, and p38.

Visualizations

Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the isolation of this compound and the signaling pathways it modulates.

G cluster_extraction Extraction and Partitioning cluster_purification Purification Eupatorium lindleyanum Eupatorium lindleyanum Ethanol Extraction Ethanol Extraction Eupatorium lindleyanum->Ethanol Extraction 95% Ethanol Crude Extract Crude Extract Ethanol Extraction->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Water Suspension Petroleum Ether Fraction Petroleum Ether Fraction Solvent Partitioning->Petroleum Ether Fraction Ethyl Acetate Fraction Ethyl Acetate Fraction Solvent Partitioning->Ethyl Acetate Fraction n-Butanol Fraction n-Butanol Fraction Solvent Partitioning->n-Butanol Fraction HSCCC HSCCC n-Butanol Fraction->HSCCC n-hexane:EtOAc:MeOH:H2O (1:4:2:3) This compound This compound HSCCC->this compound Structural Elucidation Structural Elucidation This compound->Structural Elucidation ESI-MS, NMR G cluster_ros ROS Pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway This compound This compound ROS Generation ROS Generation This compound->ROS Generation Inhibition of IκBα Phosphorylation Inhibition of IκBα Phosphorylation This compound->Inhibition of IκBα Phosphorylation JNK Activation JNK Activation This compound->JNK Activation Apoptosis Apoptosis ROS Generation->Apoptosis Inhibition of p65 Nuclear Translocation Inhibition of p65 Nuclear Translocation Inhibition of IκBα Phosphorylation->Inhibition of p65 Nuclear Translocation Decreased Inflammatory Cytokine Production Decreased Inflammatory Cytokine Production Inhibition of p65 Nuclear Translocation->Decreased Inflammatory Cytokine Production Cellular Stress Response Cellular Stress Response JNK Activation->Cellular Stress Response

References

Eupalinolide B: A Technical Whitepaper on its Anti-Cancer Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum DC., has emerged as a promising natural compound with significant anti-cancer properties.[1] This technical document provides an in-depth analysis of the molecular mechanisms through which this compound exerts its cytotoxic and anti-proliferative effects on various cancer cells. The core mechanisms include the induction of multiple forms of programmed cell death—notably apoptosis, cuproptosis, and ferroptosis—driven by the generation of reactive oxygen species (ROS) and disruption of metal ion homeostasis.[1][2][3][4] Furthermore, this compound modulates critical signaling pathways, including the ROS-ER-JNK and NF-κB pathways, and induces cell cycle arrest, collectively inhibiting cancer cell proliferation, migration, and invasion.[1][5] This whitepaper consolidates quantitative data, details key experimental protocols, and provides visual diagrams of the principal signaling pathways to serve as a comprehensive resource for oncology researchers and drug development professionals.

Introduction

Primary hepatic carcinoma and pancreatic cancer are among the most lethal malignancies worldwide, with limited effective therapeutic options and poor survival rates.[1][2] The significant side effects and acquired resistance associated with standard chemotherapies necessitate the exploration of novel therapeutic agents.[1] Natural products have historically been a rich source of anti-cancer compounds, with drugs like paclitaxel and camptothecin being prime examples.[2] this compound (EB) is a sesquiterpene lactone derived from Eupatorium lindleyanum DC., a plant used in traditional medicine.[1] Recent studies have illuminated its potent anti-tumor activities against several cancers, including pancreatic, hepatic, and laryngeal cancer, positioning it as a compound of high interest for further preclinical and clinical investigation.[1][2][6] This document synthesizes the current understanding of its multifaceted mechanism of action.

Core Mechanisms of Action

This compound's anti-cancer activity is not mediated by a single pathway but rather by a network of interconnected cellular events, primarily revolving around the induction of oxidative stress and disruption of metal ion homeostasis.

Induction of Reactive Oxygen Species (ROS) and Programmed Cell Death

A central mechanism of this compound is its ability to elevate intracellular levels of Reactive Oxygen Species (ROS).[2][4] This ROS accumulation serves as a primary stress signal that triggers multiple downstream cell death pathways.

  • Cuproptosis: this compound has been shown to disrupt copper homeostasis in pancreatic cancer cells.[2][4] It induces a significant increase in intracellular copper levels, which leads to a novel form of regulated cell death known as cuproptosis.[2] This process is initiated by the binding of excess copper to lipoylated proteins in the mitochondria, causing their aggregation and the subsequent destabilization of iron-sulfur cluster proteins, ultimately leading to cell death.[2] FDX1, a key regulator of protein lipoylation, is critical for EB-mediated cytotoxicity, as its knockdown reverses the induced cell death.[2] this compound treatment also leads to an increase in Heat Shock Protein 70 (HSP70) and a decrease in Lipoic Acid Synthetase (LIAS), further implicating the disruption of protein lipoylation in its mechanism.[2]

  • Ferroptosis: In hepatic carcinoma cells, this compound induces ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.[1] Transmission electron microscopy of cells treated with this compound revealed smaller mitochondria with increased membrane density, a morphological hallmark of ferroptosis.[1] The induction of ferroptosis is mediated by endoplasmic reticulum (ER) stress and the activation of Heme Oxygenase-1 (HO-1).[1] Inhibition of HO-1 was found to rescue the EB-induced cell death.[1]

  • Apoptosis: this compound is also a potent inducer of apoptosis.[2][4][5] This is often linked to the generation of ROS and can occur alongside other cell death mechanisms. In pancreatic cancer, for instance, this compound induces apoptosis in addition to disrupting copper homeostasis.[2][4]

The interplay between these ROS-driven cell death mechanisms highlights a multi-pronged attack on cancer cell viability.

Logical Relationship of this compound-Induced Cell Death EB This compound ROS Increased ROS Generation EB->ROS induces Copper Disrupted Copper Homeostasis (Increased Intracellular Cu2+) EB->Copper induces ER_Stress ER Stress EB->ER_Stress induces Iron Iron-Dependent Lipid Peroxidation ROS->Iron ROS->ER_Stress Apoptosis Apoptosis ROS->Apoptosis Cuproptosis Cuproptosis Copper->Cuproptosis Ferroptosis Ferroptosis Iron->Ferroptosis ER_Stress->Ferroptosis via HO-1 Cancer_Death Cancer Cell Death Cuproptosis->Cancer_Death Ferroptosis->Cancer_Death Apoptosis->Cancer_Death

Caption: Interplay of this compound-induced stress pathways leading to cancer cell death.
Modulation of Key Signaling Pathways

This compound exerts its anti-cancer effects by interfering with several critical intracellular signaling pathways that govern cell survival, proliferation, and inflammation.

  • ROS-ER-JNK Pathway: In hepatic carcinoma, the anti-migratory effects of this compound are linked to the activation of the ROS-ER-JNK signaling pathway.[1] The accumulation of ROS induces stress in the endoplasmic reticulum, which in turn activates c-Jun N-terminal kinase (JNK).[1] Western blot analysis confirmed a prominent activation of phosphorylated JNK (p-JNK) in cells treated with this compound, and suppression of the JNK pathway reversed the compound's anti-migratory effects.[1]

This compound and the ROS-ER-JNK Pathway EB This compound ROS ↑ ROS EB->ROS ER Endoplasmic Reticulum (ER Stress) ROS->ER JNK JNK ER->JNK pJNK p-JNK (Active) JNK->pJNK phosphorylation Migration Cell Migration & Invasion pJNK->Migration inhibits

References

Initial Biological Activity Screening of Eupalinolide B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Eupalinolide B is a sesquiterpene lactone, a natural compound that can be isolated from plants of the Eupatorium genus, such as Eupatorium lindleyanum.[1][2] As a member of a well-regarded class of bioactive molecules, this compound has been the subject of initial biological screenings to determine its therapeutic potential. This document provides a comprehensive overview of the preliminary in vitro and in vivo studies conducted to evaluate its biological activities, focusing on its anticancer and anti-inflammatory properties. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented for researchers and professionals in drug development.

Summary of Biological Activities

Initial screenings have revealed that this compound exhibits a range of biological effects, primarily centered around anticancer and anti-inflammatory activities. The compound has been shown to induce apoptosis (programmed cell death), promote autophagy, and elevate reactive oxygen species (ROS) in various cell lines.[1] Its mechanisms of action involve the regulation and inhibition of key signaling pathways, including NF-κB, MAPKs, and GSK-3β/β-catenin.[1]

Key Reported Activities:

  • Anticancer Activity: this compound has demonstrated significant anti-proliferative and cytotoxic effects against a variety of cancer cell lines, including pancreatic, liver, and laryngeal cancers.[1][3][4][5] It can induce cell cycle arrest, apoptosis, and a form of iron-dependent cell death known as ferroptosis.[3][4]

  • Anti-inflammatory Effects: The compound has been shown to alleviate conditions such as rheumatoid arthritis, acute lung injury, and periodontitis.[1][2][6] This is achieved primarily through the inhibition of the NF-κB signaling pathway, which reduces the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6][7]

  • Neurological Effects: Studies have indicated that this compound may relieve depression and promote the proliferation of nerve cells.[1]

Data Presentation: Quantitative Analysis

The anti-proliferative activity of this compound and its derivatives has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric for cytotoxicity.

Table 1: Cytotoxicity (IC50) of this compound in Laryngeal Cancer Cell Lines

Cell LineIC50 (µM)
TU6866.73
TU2121.03
M4e3.12
AMC-HN-82.13
Hep-29.07
LCC4.20
(Data sourced from a study on laryngeal cancer cells)[5]

Table 2: Cytotoxicity (IC50) of Related Eupalinolides in Other Cancer Cell Lines

CompoundCell LineCancer TypeIncubation TimeIC50 (µM)
Eupalinolide JPC-3Prostate72 hr2.89 ± 0.28
Eupalinolide JDU-145Prostate72 hr2.39 ± 0.17
Eupalinolide OMDA-MB-468Breast72 hr1.04
Eupalinolide OMDA-MB-231Breast (TNBC)24 hr10.34
Eupalinolide OMDA-MB-231Breast (TNBC)48 hr5.85
Eupalinolide OMDA-MB-231Breast (TNBC)72 hr3.57
Eupalinolide OMDA-MB-453Breast (TNBC)24 hr11.47
Eupalinolide OMDA-MB-453Breast (TNBC)48 hr7.06
Eupalinolide OMDA-MB-453Breast (TNBC)72 hr3.03
(Data compiled from studies on Eupalinolide J and O)[8][9][10]

Experimental Protocols

This section details the standard methodologies used in the initial screening of this compound.

Cell Viability and Cytotoxicity Assay (MTT/CCK-8)

This assay is fundamental for assessing the anti-proliferative effects of a compound on cancer cells.

  • Objective: To determine the concentration- and time-dependent cytotoxic effects of this compound.

  • Methodology:

    • Cell Seeding: Cancer cell lines (e.g., MiaPaCa-2, PANC-1 for pancreatic cancer; SMMC-7721, HCCLM3 for liver cancer) are seeded into 96-well plates at a density of approximately 2 x 10³ to 5 x 10³ cells per well and cultured overnight.[8][10]

    • Compound Treatment: this compound, dissolved in dimethyl sulfoxide (DMSO), is added to the wells at various final concentrations (e.g., 0 to 24 µM).[1][3] A control group receives only DMSO. Cells are incubated for different time points (e.g., 24, 48, 72 hours).[8][9][10]

    • Reagent Addition: After incubation, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) or a Cell Counting Kit-8 (CCK-8) solution is added to each well.[3][8] The plates are incubated for an additional 4 hours.

    • Measurement: The resulting formazan crystals (in the MTT assay) are dissolved in DMSO. The optical density (absorbance) is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).[8] Cell viability is calculated as a percentage relative to the control group.

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Objective: To determine if cell death induced by this compound occurs via apoptosis.

  • Methodology:

    • Cell Treatment: Cells are treated with this compound at specified concentrations for a set duration (e.g., 24 hours).

    • Cell Harvesting: Cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in a binding buffer.

    • Staining: Annexin V-FITC and Propidium Iodide (PI) or 7-AAD are added to the cell suspension, which is then incubated in the dark.[9]

    • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The different cell populations (viable, apoptotic, necrotic) are quantified based on their fluorescence signals. A significant increase in the Annexin V-positive population indicates the induction of apoptosis.[9]

Cell Migration Assay (Wound-Healing Assay)

This assay assesses the effect of a compound on cell motility.

  • Objective: To evaluate the inhibitory effect of this compound on cancer cell migration.

  • Methodology:

    • Monolayer Culture: Cells are grown in a culture dish to form a confluent monolayer.

    • Creating the "Wound": A sterile pipette tip is used to create a scratch or "wound" in the monolayer.

    • Treatment: The cells are washed to remove debris and then incubated with a medium containing this compound at various concentrations.[5]

    • Imaging and Analysis: The wound area is photographed at different time points (e.g., 0 and 48 hours). The rate of wound closure is measured to determine the extent of cell migration. A delay in closure compared to the control indicates an inhibitory effect.[5]

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Objective: To investigate the molecular mechanism of this compound by measuring changes in protein expression levels.

  • Methodology:

    • Protein Extraction: Cells treated with this compound are lysed to extract total proteins.

    • Protein Quantification: The concentration of protein in the lysates is determined.

    • Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).

    • Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-JNK, NF-κB p65, Caspase-3) followed by incubation with secondary antibodies conjugated to an enzyme.[3][7]

    • Detection: The protein bands are visualized using a chemiluminescence detection system, and their intensity is quantified.

Signaling Pathways and Visualizations

This compound exerts its biological effects by modulating several critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.

Experimental Workflow

The diagram below outlines a typical workflow for the initial biological screening of a natural compound like this compound.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Validation Compound Isolation Compound Isolation Cytotoxicity Assay\n(e.g., MTT) Cytotoxicity Assay (e.g., MTT) Compound Isolation->Cytotoxicity Assay\n(e.g., MTT) Apoptosis vs. Necrosis Assay\n(Flow Cytometry) Apoptosis vs. Necrosis Assay (Flow Cytometry) Cytotoxicity Assay\n(e.g., MTT)->Apoptosis vs. Necrosis Assay\n(Flow Cytometry) Mechanism of Action Studies Mechanism of Action Studies Apoptosis vs. Necrosis Assay\n(Flow Cytometry)->Mechanism of Action Studies Signaling Pathway Analysis\n(Western Blot, qPCR) Signaling Pathway Analysis (Western Blot, qPCR) Mechanism of Action Studies->Signaling Pathway Analysis\n(Western Blot, qPCR) Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Migration & Invasion Assays Migration & Invasion Assays Mechanism of Action Studies->Migration & Invasion Assays Target Identification Target Identification Signaling Pathway Analysis\n(Western Blot, qPCR)->Target Identification Animal Model Studies\n(e.g., Xenograft) Animal Model Studies (e.g., Xenograft) Target Identification->Animal Model Studies\n(e.g., Xenograft) Preclinical Development Preclinical Development Animal Model Studies\n(e.g., Xenograft)->Preclinical Development G LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK activates IkBa IκBα IKK->IkBa phosphorylates p_IkBa p-IκBα IkBa->p_IkBa p65 NF-κB (p65) Nucleus Nucleus p65->Nucleus translocates p_IkBa->p65 releases Genes Inflammatory Genes (TNF-α, IL-1β, IL-6) EB This compound EB->IKK inhibits G EB This compound ROS ROS Generation EB->ROS Ferroptosis Ferroptosis EB->Ferroptosis induces ER_Stress ER Stress ROS->ER_Stress JNK JNK Activation ER_Stress->JNK Migration Cell Migration JNK->Migration inhibits G EB This compound AMPK AMPK EB->AMPK activates Apoptosis Apoptosis EB->Apoptosis promotes mTOR mTOR AMPK->mTOR inhibits ULK1 ULK-1 mTOR->ULK1 inhibits Autophagy Autophagy ULK1->Autophagy promotes Proliferation Cell Proliferation Autophagy->Proliferation inhibits Apoptosis->Proliferation inhibits

References

Eupalinolide B: A Sesquiterpenoid Lactone with Potent Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Eupalinolide B is a sesquiterpenoid lactone, a class of naturally occurring compounds known for their diverse biological activities.[1] Extracted from plants of the Eupatorium genus, this compound has emerged as a promising candidate in oncology research due to its potent cytotoxic and anti-proliferative effects against various cancer cell lines.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Core Mechanism of Action

This compound exerts its anti-cancer effects through a multi-targeted approach, primarily by inducing oxidative stress, modulating key signaling pathways involved in cell survival and proliferation, and promoting programmed cell death. Its activities include the induction of apoptosis and the promotion of autophagy.[1] Furthermore, it has been shown to regulate the GSK-3β/β-catenin pathway, target UBE2D3 and TAK1, activate the ROS-ER-JNK pathway, and inhibit the NF-κB and MAPKs signaling cascades.[1]

Quantitative Data

The efficacy of this compound has been quantified across various cancer cell lines, demonstrating significant inhibitory activity.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) values of this compound highlight its potent cytotoxic effects against a range of cancer cell lines.

Cell LineCancer TypeIC50 (µM)Citation
TU686Laryngeal Cancer6.73[2]
TU212Laryngeal Cancer1.03[2]
M4eLaryngeal Cancer3.12[2]
AMC-HN-8Laryngeal Cancer2.13[2]
Hep-2Laryngeal Cancer9.07[2]
LCCLaryngeal Cancer4.20[2]
MiaPaCa-2Pancreatic CancerVaries (0-10 µM)[1][3]
PANC-1Pancreatic CancerVaries (0-10 µM)[1][3]
PL-45Pancreatic CancerVaries (0-10 µM)[3]
SMMC-7721Hepatic CarcinomaVaries (6-24 µM)[1]
HCCLM3Hepatic CarcinomaVaries (6-24 µM)[1]
RAW264.7Macrophage (NO prod.)2.24[1]
In Vitro Cell Migration Inhibition

This compound has been shown to significantly inhibit the migration of hepatic carcinoma cells.

Cell LineTreatment (µM)Migration Rate Decrease (%)Citation
SMMC-77211238.29 ± 0.49[5]
SMMC-77212438.48 ± 0.84[5]
HCCLM31243.83 ± 1.08[5]
HCCLM32453.22 ± 0.36[5]
In Vivo Tumor Growth Inhibition

In animal models, this compound has demonstrated significant suppression of tumor growth.

Cell Line (Xenograft)Treatment (mg/kg)OutcomeCitation
SMMC-7721 or HCCLM325 - 50Significant reduction in tumor volume and weight[1][5]
TU212Not specifiedSignificant suppression of tumor growth[2]

Key Signaling Pathways Modulated by this compound

This compound's anti-cancer activity is linked to its ability to modulate several critical signaling pathways.

ROS-ER-JNK Signaling Pathway

This compound induces the generation of Reactive Oxygen Species (ROS), leading to Endoplasmic Reticulum (ER) stress and subsequent activation of the JNK signaling pathway. This cascade ultimately contributes to apoptosis.

G EB This compound ROS ROS Generation EB->ROS induces ER_Stress ER Stress ROS->ER_Stress leads to JNK JNK Activation ER_Stress->JNK activates Apoptosis Apoptosis JNK->Apoptosis promotes

Caption: this compound-induced ROS-ER-JNK signaling pathway.

NF-κB Signaling Pathway

This compound inhibits the NF-κB signaling pathway, a key regulator of inflammation and cell survival. It prevents the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IκBα IκBα IKK->IκBα phosphorylates p65 p65 p50 p50 p65_n p65 p65->p65_n translocates p50_n p50 p50->p50_n translocates EB This compound EB->IKK inhibits DNA DNA p65_n->DNA binds p50_n->DNA binds Genes Pro-inflammatory & Survival Genes DNA->Genes activates transcription

Caption: Inhibition of the NF-κB pathway by this compound.

STAT3 Signaling Pathway

Eupalinolide J, a related compound, has been shown to inhibit the STAT3 signaling pathway, which is also a potential target for this compound. This inhibition leads to reduced expression of downstream targets involved in cell proliferation and survival.

EJ Eupalinolide J/B STAT3 STAT3 EJ->STAT3 promotes ubiquitin- dependent degradation pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Dimerization & Translocation TargetGenes Target Gene Expression (e.g., MMP-2, MMP-9) Nucleus->TargetGenes Induces

Caption: Putative inhibition of the STAT3 pathway by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the study of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., 2 x 10³ cells/well) in 96-well plates and incubate for 24 hours.[6]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1-20 µM) for different time points (e.g., 24, 48, 72 hours).[6]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.[7]

  • Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).[7]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 550 nm) using a microplate reader.[7]

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Western Blot Analysis

This technique is employed to detect the expression levels of specific proteins involved in signaling pathways affected by this compound.

  • Cell Lysis: Lyse this compound-treated and control cells in lysis buffer to extract total protein.[2]

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Separate the protein extracts by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2]

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-IκBα, IκBα, phospho-NF-κB p65, NF-κB p65) overnight at 4°C.[2][8]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.[2]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

Animal models are used to evaluate the anti-tumor efficacy of this compound in a living organism.

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., SMMC-7721 or HCCLM3) into the flanks of immunodeficient mice (e.g., BALB/c nude mice).[5]

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Administer this compound (e.g., 25-50 mg/kg, intraperitoneally) or a vehicle control to the mice on a predetermined schedule (e.g., every 2 days for 3 weeks).[1]

  • Tumor Measurement: Measure the tumor volume at regular intervals.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[3][4]

Transwell Migration Assay

This assay is used to assess the effect of this compound on cancer cell migration.

  • Cell Seeding: Place cancer cells in the upper chamber of a Transwell insert.[9]

  • Treatment: Add this compound to the culture medium.

  • Incubation: Incubate the plate to allow cell migration through the porous membrane of the insert towards a chemoattractant in the lower chamber.[9]

  • Cell Staining: After incubation, remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with a stain like crystal violet.[9]

  • Quantification: Count the number of migrated cells under a microscope.

Conclusion

This compound is a promising sesquiterpenoid lactone with significant anti-cancer potential. Its ability to induce programmed cell death and inhibit key pro-survival signaling pathways in a variety of cancer cell types warrants further investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic applications of this potent natural compound. Future studies should focus on elucidating its detailed molecular interactions, optimizing its delivery, and evaluating its efficacy in more complex preclinical models.

References

Eupalinolide B: A Comprehensive Technical Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of Preclinical Evidence, Mechanisms of Action, and Experimental Protocols

Introduction

Eupalinolide B, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has emerged as a promising natural product in oncology research.[1] Extensive preclinical studies have demonstrated its potent anti-cancer activities across a spectrum of malignancies, including pancreatic, hepatic, and laryngeal cancers.[2][3][4] This technical guide provides a comprehensive overview of the existing literature on this compound, with a focus on its quantitative anti-cancer effects, elucidated mechanisms of action, and detailed experimental protocols to aid researchers in the field of drug discovery and development.

Quantitative Anti-Cancer Activity of this compound

The cytotoxic and anti-proliferative effects of this compound have been quantified in numerous studies. The following tables summarize the key findings, including IC50 values and in vivo tumor growth inhibition data.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

Cancer TypeCell LineAssayIC50 ValueExposure TimeCitation
Pancreatic CancerMiaPaCa-2CCK8Most pronounced effect among Eupalinolide A, B, and ONot Specified[5]
Pancreatic CancerMiaPaCa-2, PANC-1, PL-45CCK8Significant reduction in viability24 h[1]
Laryngeal CancerTU686Not Specified6.73 µMNot Specified[4]
Laryngeal CancerTU212Not Specified1.03 µMNot Specified[4]
Laryngeal CancerM4eNot Specified3.12 µMNot Specified[4]
Laryngeal CancerAMC-HN-8Not Specified2.13 µMNot Specified[4]
Laryngeal CancerHep-2Not Specified9.07 µMNot Specified[4]
Laryngeal CancerLCCNot Specified4.20 µMNot Specified[4]
HepatocarcinomaSMMC-7721, HCCLM3Not SpecifiedSignificant inhibition at 6-24 µM24-72 h[1]

Table 2: In Vivo Anti-Tumor Efficacy of this compound

Cancer TypeAnimal ModelCell LineTreatment Dose & ScheduleKey FindingsCitation
Pancreatic CancerXenograft mouse modelPANC-1Not SpecifiedReduced tumor growth and Ki-67 expression.[2][5]
HepatocarcinomaNude miceSMMC-7721 or HCCLM325-50 mg/kg; i.p.; every 2 days for 3 weeksSignificantly inhibited tumor volume and weight.[1][3]
Laryngeal CancerXenograft modelsTU212Not SpecifiedSignificantly suppressed tumor growth and volume.[4]

Mechanisms of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism of action that involves the induction of various forms of cell death and the modulation of key signaling pathways.

Induction of Cell Death
  • Apoptosis: this compound has been shown to induce apoptosis in cancer cells.[1] This is a programmed cell death pathway crucial for tissue homeostasis, and its activation is a key strategy for many anti-cancer agents.

  • ROS Generation and Oxidative Stress: A common mechanism of this compound is the elevation of reactive oxygen species (ROS) levels within cancer cells.[1][2] This increase in oxidative stress can damage cellular components and trigger cell death pathways.

  • Cuproptosis: In pancreatic cancer, this compound has been found to disrupt copper homeostasis, leading to a novel form of cell death known as cuproptosis.[2][5] This process is initiated by the accumulation of copper, which leads to the aggregation of mitochondrial lipoylated proteins and the destabilization of iron-sulfur cluster proteins.[5]

  • Ferroptosis: In hepatic carcinoma, this compound induces ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.[3]

Modulation of Signaling Pathways

This compound has been reported to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and migration.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade that regulates cell growth and survival. This compound has been shown to modulate the MAPK pathway, particularly through the activation of JNK isoforms in pancreatic cancer.[5]

  • NF-κB Pathway: The NF-κB signaling pathway is a critical regulator of inflammation and cell survival. This compound has been shown to inhibit the NF-κB pathway.[1]

  • STAT3 Pathway: The STAT3 signaling pathway is often constitutively activated in cancer and plays a crucial role in tumor progression. Eupalinolide J, a related compound, has been shown to inhibit cancer metastasis by promoting STAT3 degradation.[6][7] While direct evidence for this compound is still emerging, the structural similarity suggests a potential for similar activity.

  • ROS-ER-JNK Pathway: In hepatic carcinoma, this compound inhibits cell migration by activating the ROS-ER-JNK signaling pathway.[3]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex mechanisms of this compound, the following diagrams have been generated using the DOT language.

EupalinolideB_Mechanism cluster_EB This compound cluster_CellularEffects Cellular Effects cluster_CellDeath Cell Death Pathways EB This compound ROS ↑ Reactive Oxygen Species (ROS) EB->ROS Cu_Homeostasis Disruption of Copper Homeostasis EB->Cu_Homeostasis Fe_Metabolism Iron Metabolism Alteration EB->Fe_Metabolism Apoptosis Apoptosis ROS->Apoptosis Cuproptosis Cuproptosis Cu_Homeostasis->Cuproptosis Ferroptosis Ferroptosis Fe_Metabolism->Ferroptosis

Caption: Overview of this compound-induced cellular effects and subsequent cell death pathways.

Pancreatic_Cancer_Pathway cluster_Upstream Upstream Effects cluster_MAPK MAPK Pathway cluster_Downstream Downstream Outcomes in Pancreatic Cancer EB This compound ROS ↑ ROS EB->ROS Cu_Disruption Copper Homeostasis Disruption EB->Cu_Disruption Proliferation ↓ Proliferation EB->Proliferation Migration ↓ Migration EB->Migration JNK JNK Activation ROS->JNK Cuproptosis Cuproptosis Cu_Disruption->Cuproptosis Apoptosis Apoptosis JNK->Apoptosis

Caption: this compound signaling in pancreatic cancer.

Hepatic_Cancer_Pathway cluster_Upstream_Hepatic Upstream Effects cluster_Signaling_Hepatic Signaling Pathways cluster_Downstream_Hepatic Downstream Outcomes in Hepatic Cancer EB This compound ROS_Hepatic ↑ ROS EB->ROS_Hepatic HO1 HO-1 Activation EB->HO1 Proliferation_Inhibition ↓ Proliferation (S-phase arrest) EB->Proliferation_Inhibition ER_Stress Endoplasmic Reticulum (ER) Stress ROS_Hepatic->ER_Stress JNK_Hepatic JNK Activation ER_Stress->JNK_Hepatic Migration_Inhibition ↓ Migration JNK_Hepatic->Migration_Inhibition Ferroptosis_Hepatic Ferroptosis HO1->Ferroptosis_Hepatic

Caption: this compound signaling in hepatic cancer.

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., PANC-1, SMMC-7721) Treatment This compound Treatment (Various Concentrations & Times) Cell_Culture->Treatment Viability Cell Viability Assays (CCK8 / MTT) Treatment->Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Migration_Assay Migration/Invasion Assays (Wound Healing / Transwell) Treatment->Migration_Assay Western_Blot Western Blotting (Signaling Proteins) Treatment->Western_Blot Animal_Model Xenograft Mouse Model (e.g., Nude Mice) Tumor_Implantation Subcutaneous Injection of Cancer Cells Animal_Model->Tumor_Implantation EB_Administration This compound Administration (e.g., i.p. injection) Tumor_Implantation->EB_Administration Tumor_Measurement Tumor Volume & Weight Measurement EB_Administration->Tumor_Measurement IHC Immunohistochemistry (e.g., Ki-67) Tumor_Measurement->IHC

Caption: General experimental workflow for evaluating this compound's anti-cancer effects.

Detailed Experimental Protocols

This section provides a summary of the key experimental methodologies employed in the cited literature to investigate the anti-cancer properties of this compound.

Cell Viability and Proliferation Assays
  • Cell Culture: Cancer cell lines (e.g., PANC-1, MiaPaCa-2, SMMC-7721, HCCLM3, TU212) and normal pancreatic cells (HPNE) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • CCK8/MTT Assay: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for specified durations (e.g., 24, 48, 72 hours). Cell viability is assessed using Cell Counting Kit-8 (CCK8) or MTT reagent according to the manufacturer's instructions. Absorbance is measured using a microplate reader to determine the percentage of viable cells relative to an untreated control.

  • Colony Formation Assay: Cells are seeded at a low density in 6-well plates and treated with this compound. After a designated period (e.g., 2 weeks), the cells are fixed with methanol and stained with crystal violet. The number of colonies is then counted.

  • EdU Staining: To assess DNA synthesis and cell proliferation, cells are treated with this compound and then incubated with 5-ethynyl-2'-deoxyuridine (EdU). The cells are then fixed, permeabilized, and stained with a fluorescent dye that reacts with the incorporated EdU. Proliferating cells are visualized and quantified using fluorescence microscopy.[5]

Cell Migration and Invasion Assays
  • Wound-Healing (Scratch) Assay: Cells are grown to confluence in a 6-well plate, and a scratch is made through the cell monolayer with a pipette tip. The cells are then treated with this compound. The closure of the scratch is monitored and photographed at different time points to assess cell migration.[5]

  • Transwell Invasion Assay: Transwell inserts with a Matrigel-coated membrane are used to assess cell invasion. Cells are seeded in the upper chamber in serum-free media, with or without this compound. The lower chamber contains media with a chemoattractant (e.g., fetal bovine serum). After incubation, non-invading cells on the upper surface of the membrane are removed, and the invading cells on the lower surface are fixed, stained, and counted.[5]

Apoptosis Assays
  • Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: Cells are treated with this compound, harvested, and then stained with Annexin V-FITC and PI according to the manufacturer's protocol. The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Western Blot Analysis of Apoptosis-Related Proteins: The expression levels of key apoptosis-related proteins, such as caspases, Bcl-2 family members (Bcl-2, Bax), are determined by western blotting.

In Vivo Xenograft Studies
  • Animal Models: Nude mice are commonly used for in vivo studies.

  • Tumor Cell Implantation: A specific number of cancer cells (e.g., SMMC-7721 or HCCLM3) are suspended in a suitable medium and subcutaneously injected into the flanks of the mice.[3]

  • Treatment Regimen: Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. This compound is typically administered via intraperitoneal (i.p.) injection at specified doses and schedules (e.g., 25-50 mg/kg, every 2 days for 3 weeks).[3]

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

  • Immunohistochemistry (IHC): Tumor tissues are fixed, sectioned, and stained with antibodies against specific markers, such as Ki-67 (a proliferation marker), to assess the in vivo effects of this compound.[5]

Western Blot Analysis
  • Protein Extraction and Quantification: Cells are lysed using a suitable buffer, and the total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., JNK, p-JNK, HO-1, CDK2, Cyclin E1), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Extraction and Isolation of this compound

This compound is a natural product isolated from the plant Eupatorium lindleyanum. The extraction and purification process typically involves the following steps:

  • Extraction: The dried plant material is extracted with a solvent such as ethanol.

  • Fractionation: The crude extract is then subjected to fractionation using different solvents of varying polarity (e.g., n-hexane, ethyl acetate, n-butanol).

  • Chromatography: The fraction containing this compound is further purified using chromatographic techniques such as high-speed counter-current chromatography (HSCCC). A two-phase solvent system, for instance, composed of n-hexane–ethyl acetate–methanol–water, can be employed for separation.[8][9]

  • Purity and Structure Elucidation: The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC). Its chemical structure is confirmed using spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]

Conclusion and Future Directions

This compound has demonstrated significant potential as an anti-cancer agent in a variety of preclinical models. Its ability to induce multiple forms of programmed cell death and modulate key oncogenic signaling pathways makes it an attractive candidate for further development. Future research should focus on elucidating its detailed molecular targets, optimizing its therapeutic efficacy and safety profile in more advanced preclinical models, and exploring potential combination therapies to enhance its anti-cancer activity. The comprehensive data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel cancer therapeutics from natural sources.

References

Eupalinolide B: A Comprehensive Technical Guide to its Molecular Targets and Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide B, a sesquiterpene lactone isolated from the plant Eupatorium lindleyanum, has emerged as a promising natural product with significant anti-cancer and anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular targets and signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Core Molecular Targets

This compound exerts its biological effects by interacting with a range of molecular targets, leading to the modulation of critical cellular processes. The primary targets identified to date include:

  • Signal Transducer and Activator of Transcription 3 (STAT3): this compound and its analogue, Eupalinolide J, have been shown to inhibit the STAT3 signaling pathway. This inhibition is achieved by promoting the ubiquitin-dependent degradation of the STAT3 protein.[1][2][3][4] The degradation of STAT3, a key transcription factor involved in cell proliferation, survival, and metastasis, is a crucial mechanism behind the anti-tumor activity of this compound.[1][2]

  • Nuclear Factor-kappa B (NF-κB): this compound is a potent inhibitor of the NF-κB signaling pathway.[5] It has been demonstrated to suppress the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory and pro-survival genes.[5]

  • Lysine-Specific Demethylase 1 (LSD1): this compound has been identified as a novel, reversible inhibitor of LSD1, a histone demethylase that is overexpressed in various cancers.[6] By inhibiting LSD1, this compound leads to an increase in the expression of H3K9me1 and H3K9me2, ultimately suppressing cancer cell proliferation and epithelial-mesenchymal transition (EMT).[6]

  • DEK Oncoprotein: In the context of asthma, this compound targets the DEK protein, promoting its degradation through the E3 ubiquitin ligases RNF149 and RNF170.[7] This action inhibits the RIPK1-PANoptosis pathway, suggesting a potential therapeutic application in inflammatory airway diseases.[7]

  • Ubiquitin-Conjugating Enzyme E2 D3 (UBE2D3) and TGF-β-Activated Kinase 1 (TAK1): this compound has been reported to target UBE2D3 and TAK1, which are upstream regulators of the NF-κB and MAPK signaling pathways.

Key Signaling Pathways

The interaction of this compound with its molecular targets triggers the modulation of several key signaling pathways, leading to a cascade of cellular events that contribute to its therapeutic effects.

STAT3 Signaling Pathway

This compound negatively regulates the STAT3 pathway, a critical mediator of tumorigenesis. By promoting the ubiquitination and subsequent proteasomal degradation of STAT3, this compound effectively downregulates the expression of STAT3 target genes involved in cell cycle progression, apoptosis resistance, and metastasis, such as MMP-2 and MMP-9.[1][4]

G Eupalinolide_B This compound STAT3 STAT3 Eupalinolide_B->STAT3 inhibits Ubiquitination Ubiquitination Eupalinolide_B->Ubiquitination promotes Proteasome Proteasome STAT3->Proteasome Nucleus Nucleus STAT3->Nucleus translocation Ubiquitination->STAT3 Degradation Degradation Proteasome->Degradation Target_Genes Target Genes (e.g., MMP-2, MMP-9) Nucleus->Target_Genes activates Transcription Transcription Target_Genes->Transcription Cell_Proliferation Cell Proliferation Transcription->Cell_Proliferation Metastasis Metastasis Transcription->Metastasis

This compound-mediated inhibition of the STAT3 signaling pathway.
NF-κB Signaling Pathway

This compound demonstrates potent anti-inflammatory effects by inhibiting the NF-κB pathway. It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters the NF-κB p65 subunit in the cytoplasm, blocking its nuclear translocation and the transcription of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β.[5]

G Eupalinolide_B This compound IKK IKK Eupalinolide_B->IKK inhibits LPS LPS LPS->IKK activates IκBα IκBα IKK->IκBα phosphorylates p_IκBα p-IκBα IκBα->p_IκBα NFκB_p65 NF-κB p65 p_IκBα->NFκB_p65 releases NFκB_p65_Nucleus NF-κB p65 NFκB_p65->NFκB_p65_Nucleus translocates to NFκB_p65_p_IκBα NF-κB p65 / IκBα NFκB_p65_p_IκBα->IκBα NFκB_p65_p_IκBα->NFκB_p65 Nucleus Nucleus NFκB_p65_Nucleus->Nucleus Pro_inflammatory_Genes Pro-inflammatory Genes (IL-6, TNF-α, IL-1β) Nucleus->Pro_inflammatory_Genes activates transcription of Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

Inhibition of the NF-κB signaling pathway by this compound.
ROS-Mediated Cell Death Pathways

This compound has been shown to induce multiple forms of regulated cell death, often mediated by the generation of reactive oxygen species (ROS).

  • Ferroptosis and the ROS-ER-JNK Pathway: In hepatic carcinoma, this compound induces ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation. This process is linked to the activation of the ROS-Endoplasmic Reticulum (ER) stress-JNK signaling pathway.

  • Apoptosis and the Akt/p38 MAPK Pathway: The analogue Eupalinolide O induces apoptosis in triple-negative breast cancer cells by modulating ROS generation and the Akt/p38 MAPK signaling pathway.[8]

  • Cuproptosis: this compound can induce cuproptosis, a novel form of copper-dependent cell death, in pancreatic cancer cells.[9][10] This is associated with increased intracellular copper levels and the generation of ROS.[9][10]

G cluster_0 This compound cluster_1 Cellular Response Eupalinolide_B This compound ROS ROS Generation Eupalinolide_B->ROS Copper_Homeostasis Copper Homeostasis Disruption Eupalinolide_B->Copper_Homeostasis ER_Stress ER Stress ROS->ER_Stress Akt_p38_MAPK Akt/p38 MAPK ROS->Akt_p38_MAPK JNK JNK Activation ER_Stress->JNK Ferroptosis Ferroptosis JNK->Ferroptosis Apoptosis Apoptosis Akt_p38_MAPK->Apoptosis Cuproptosis Cuproptosis Copper_Homeostasis->Cuproptosis

This compound-induced ROS-mediated cell death pathways.

Quantitative Data

The following tables summarize the reported in vitro efficacy of this compound and its analogues across various cancer cell lines.

Table 1: IC50 Values of this compound in Laryngeal Cancer Cell Lines [6]

Cell LineIC50 (µM)
TU6866.73
TU2121.03
M4e3.12
AMC-HN-82.13
Hep-29.07
LCC4.20

Table 2: IC50 Values of Eupalinolide O in Triple-Negative Breast Cancer Cell Lines [8]

Cell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
MDA-MB-23110.345.853.57
MDA-MB-45311.477.063.03

Table 3: IC50 Values of Eupalinolide J in Triple-Negative Breast Cancer Cell Lines [3][11]

Cell LineIC50 (µM)
MDA-MB-2313.74 ± 0.58
MDA-MB-4684.30 ± 0.39

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the molecular targets and signaling pathways of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cells.

Protocol:

  • Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.[1]

  • Treat the cells with various concentrations of this compound for desired time periods (e.g., 24, 48, 72 hours).

  • Add MTT reagent (e.g., 20 µL) to each well and incubate for an additional 4 hours.

  • Dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 550 nm using a microplate reader. The IC50 value is calculated as the concentration of this compound that inhibits cell growth by 50%.[1]

G Start Seed cells in 96-well plate Incubate_24h Incubate for 24h Start->Incubate_24h Treat Treat with this compound Incubate_24h->Treat Incubate_Time Incubate for 24/48/72h Treat->Incubate_Time Add_MTT Add MTT reagent Incubate_Time->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read absorbance at 550 nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Workflow for the MTT cell viability assay.
Western Blotting

Objective: To detect the expression levels of specific proteins in response to this compound treatment.

Protocol:

  • Sample Preparation:

    • Treat cells with this compound for the desired time and concentration.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

  • Gel Electrophoresis:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-NF-κB p65, anti-IκBα) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

G Start Cell Lysis & Protein Quantification SDS_PAGE SDS-PAGE Start->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

General workflow for Western blotting.

Conclusion

This compound is a multi-target natural compound with significant potential for the development of novel therapeutics for cancer and inflammatory diseases. Its ability to modulate key signaling pathways such as STAT3 and NF-κB, and to induce various forms of regulated cell death, underscores its multifaceted mechanism of action. This guide provides a comprehensive foundation for further research into the therapeutic applications of this compound and its analogues. Future studies should focus on elucidating the detailed molecular interactions, optimizing its pharmacological properties, and evaluating its efficacy and safety in preclinical and clinical settings.

References

Eupalinolide B: A Technical Guide to its Preliminary Cytotoxic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has emerged as a promising candidate in anticancer research. This technical guide provides an in-depth overview of the preliminary cytotoxicity studies of this compound, focusing on its effects on various cancer cell lines. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the current understanding of its molecular mechanisms of action, including the induction of the ROS-ER-JNK signaling pathway and cuproptosis.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anticancer compounds. This compound, a natural sesquiterpene lactone, has demonstrated significant cytotoxic activity against a range of cancer cells, particularly those of laryngeal, pancreatic, and hepatic origin. Its multifaceted mechanism of action, involving the generation of reactive oxygen species (ROS), induction of endoplasmic reticulum (ER) stress, and modulation of distinct cell death pathways, makes it a compound of considerable interest for further drug development.

Cytotoxicity of this compound

The cytotoxic potential of this compound has been evaluated across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter for quantifying its efficacy. The following table summarizes the reported IC50 values.

Cancer TypeCell LineIC50 (µM)Reference
Laryngeal Cancer TU6866.73
TU2121.03
M4e3.12
AMC-HN-82.13
Hep-29.07
LCC4.20
Pancreatic Cancer MiaPaCa-2Not explicitly quantified in the provided search results.
PANC-1Not explicitly quantified in the provided search results.
PL-45Not explicitly quantified in the provided search results.
Hepatic Cancer SMMC-7721Not explicitly quantified in the provided search results.
HCCLM3Not explicitly quantified in the provided search results.

Experimental Protocols

This section details the methodologies for key experiments used to assess the cytotoxicity and mechanism of action of this compound.

Cell Viability Assay (CCK-8/MTT Assay)

The Cell Counting Kit-8 (CCK-8) or MTT assay is a colorimetric assay used to determine cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell adherence.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Harvest cells after treatment with this compound.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse treated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-JNK, JNK, GRP78, CHOP, FDX1, LIAS).

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

This compound exerts its cytotoxic effects through multiple signaling pathways. The following diagrams illustrate the key mechanisms identified in preliminary studies.

ROS-ER-JNK Signaling Pathway

This compound induces the production of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress and subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway, culminating in apoptosis.

G Eupalinolide_B This compound ROS ROS Generation Eupalinolide_B->ROS ER_Stress ER Stress ROS->ER_Stress GRP78 GRP78 (BiP) Upregulation ER_Stress->GRP78 CHOP CHOP Upregulation ER_Stress->CHOP JNK_Activation JNK Activation (p-JNK) ER_Stress->JNK_Activation Apoptosis Apoptosis JNK_Activation->Apoptosis

Caption: this compound-induced ROS-ER-JNK signaling pathway leading to apoptosis.

Cuproptosis Pathway

Recent studies suggest that this compound can induce a novel form of cell death called cuproptosis by disrupting copper homeostasis. This process involves the aggregation of lipoylated mitochondrial proteins.

G Eupalinolide_B This compound Copper_Homeostasis Disruption of Copper Homeostasis Eupalinolide_B->Copper_Homeostasis Intracellular_Copper Increased Intracellular Copper Copper_Homeostasis->Intracellular_Copper DLAT_Aggregation DLAT Aggregation Intracellular_Copper->DLAT_Aggregation FDX1 FDX1 Protein_Lipoylation Protein Lipoylation FDX1->Protein_Lipoylation LIAS LIAS LIAS->Protein_Lipoylation Protein_Lipoylation->DLAT_Aggregation Proteotoxic_Stress Proteotoxic Stress DLAT_Aggregation->Proteotoxic_Stress Cuproptosis Cuproptosis Proteotoxic_Stress->Cuproptosis

Caption: Proposed mechanism of this compound-induced cuproptosis.

Experimental Workflow

The following diagram outlines a typical workflow for the preliminary cytotoxic evaluation of this compound.

G Start Start: Cancer Cell Lines Treatment This compound Treatment (Dose- and Time-dependent) Start->Treatment Cytotoxicity_Assay Cytotoxicity Assay (CCK-8 / MTT) Treatment->Cytotoxicity_Assay IC50 Determine IC50 Cytotoxicity_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Mechanism_Study Mechanism of Action Study Apoptosis_Assay->Mechanism_Study Western_Blot Western Blot (Signaling Proteins) Mechanism_Study->Western_Blot ROS_Detection ROS Detection Mechanism_Study->ROS_Detection Conclusion Conclusion: Cytotoxic Effects and Mechanism Western_Blot->Conclusion ROS_Detection->Conclusion

Caption: General experimental workflow for studying this compound cytotoxicity.

Conclusion and Future Directions

Preliminary studies strongly indicate that this compound is a potent cytotoxic agent against various cancer cell lines, with a particularly pronounced effect on laryngeal cancer cells. Its ability to induce cell death through multiple pathways, including the ROS-ER-JNK axis and the novel mechanism of cuproptosis, highlights its potential as a versatile anticancer compound.

Future research should focus on:

  • Elucidating the precise molecular targets of this compound.

  • Conducting in-depth studies on its efficacy and safety in preclinical animal models.

  • Exploring potential synergistic effects with existing chemotherapeutic agents.

  • Investigating its activity against a broader range of cancer types.

The continued investigation of this compound is warranted to fully understand its therapeutic potential and to pave the way for its possible clinical application in cancer treatment.

Eupalinolide B: A Dual Modulator of Programmed Cell Death in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has emerged as a promising anti-cancer agent with the ability to induce programmed cell death. This technical guide provides an in-depth analysis of the current understanding of this compound's role in inducing apoptosis and its more nuanced and potentially cell-type-specific involvement in autophagy. Recent studies, particularly in pancreatic and hepatic carcinomas, have begun to elucidate the molecular mechanisms through which this compound exerts its cytotoxic effects. This document summarizes key quantitative data, details experimental methodologies, and visualizes the known signaling pathways to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Introduction

The pursuit of novel therapeutic agents that can selectively target and eliminate cancer cells remains a cornerstone of oncological research. Programmed cell death, encompassing apoptosis, autophagy, and other regulated cell death pathways, represents a critical target for anti-cancer drug development. This compound has garnered attention for its potent cytotoxic activities against various cancer cell lines. This guide focuses on the intricate roles of this compound in modulating two key forms of programmed cell death: apoptosis and autophagy. While its pro-apoptotic effects are becoming increasingly evident, its influence on autophagy appears to be context-dependent, with recent evidence suggesting a lack of induction in certain cancer types.

This compound and the Induction of Apoptosis

This compound has been demonstrated to be a potent inducer of apoptosis in pancreatic cancer cells. This process is characterized by a series of morphological and biochemical hallmarks, including cell shrinkage, chromatin condensation, and the activation of a cascade of cysteine-aspartic proteases known as caspases.

Signaling Pathways in this compound-Induced Apoptosis

In pancreatic cancer, this compound triggers the intrinsic apoptotic pathway, which is initiated by intracellular stress signals such as an increase in reactive oxygen species (ROS). The elevation of ROS disrupts mitochondrial homeostasis, leading to the activation of initiator and effector caspases.

  • Reactive Oxygen Species (ROS) Generation: this compound treatment leads to a significant increase in intracellular ROS levels in pancreatic cancer cells[1]. ROS are critical signaling molecules that can induce apoptosis by causing damage to cellular components, including mitochondria.

  • Caspase Activation: The induction of apoptosis by this compound is marked by the cleavage, and thus activation, of caspase-9 (an initiator caspase) and caspase-3 (an effector caspase)[1]. Activated caspase-3 proceeds to cleave a variety of cellular substrates, including poly ADP-ribose polymerase (PARP), ultimately leading to the dismantling of the cell.

EupalinolideB_Apoptosis_Pathway EupalinolideB This compound ROS ↑ Reactive Oxygen Species (ROS) EupalinolideB->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Cleaved Caspase-9 (Initiator) Mitochondria->Caspase9 Caspase3 Cleaved Caspase-3 (Effector) Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Quantitative Data on Apoptosis Induction

The pro-apoptotic activity of this compound has been quantified in various cancer cell lines. The following table summarizes key findings.

Cell LineCancer TypeParameterValueReference
MiaPaCa-2PancreaticIC50Most pronounced effect among Eupalinolides A, B, and O[1]
PANC-1PancreaticApoptosis InductionConfirmed by flow cytometry and fluorescence imaging[1]
SMMC-7721HepaticApoptosis InductionNot observed[2]
HCCLM3HepaticApoptosis InductionNot observed[2]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

The Role of this compound in Autophagy

The role of this compound in autophagy is less clear and appears to be highly dependent on the cellular context. Autophagy is a catabolic process involving the degradation of a cell's own components through the lysosomal machinery. It can function as a survival mechanism under stress or as an alternative cell death pathway.

Conflicting Evidence on Autophagy Induction

In contrast to its congeners, Eupalinolide A, which induces autophagy in hepatocellular carcinoma cells via the ROS/ERK signaling pathway, this compound has been shown to not induce autophagy in the same cancer type[2][3]. Western blot analysis in SMMC-7721 and HCCLM3 hepatic carcinoma cells showed no significant changes in autophagy-related proteins following this compound treatment[2].

This suggests that the structural differences between Eupalinolide A and B may lead to differential engagement of cellular signaling pathways. It is also possible that this compound's potent induction of other cell death pathways, such as apoptosis and ferroptosis, may preclude the activation of autophagy in certain cell types.

EupalinolideB_Autophagy_Workflow cluster_A Eupalinolide A in Hepatocellular Carcinoma cluster_B This compound in Hepatic Carcinoma EA Eupalinolide A ROS_A ↑ ROS EA->ROS_A ERK ERK Activation ROS_A->ERK Autophagy_A Autophagy Induction ERK->Autophagy_A EB This compound Autophagy_B No Autophagy Induction EB->Autophagy_B

Alternative Cell Death Mechanisms: Ferroptosis and Cuproptosis

Recent evidence suggests that this compound's anti-cancer activity is not limited to apoptosis.

  • Ferroptosis: In hepatic carcinoma cells, this compound has been shown to induce ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides[2]. This is mediated by endoplasmic reticulum (ER) stress and the activation of the ROS-ER-JNK signaling pathway[2].

  • Cuproptosis: In pancreatic cancer, while this compound induces apoptosis, the inability of the pan-caspase inhibitor Z-Vad-FMK to completely reverse cell death suggests the involvement of other mechanisms[1]. The study highlights a disruption in copper homeostasis and suggests a potential role for cuproptosis, a recently discovered form of copper-dependent cell death[1].

Experimental_Workflow start Cancer Cell Lines (e.g., MiaPaCa-2, PANC-1) treatment Treatment with This compound start->treatment viability viability treatment->viability apoptosis_assay apoptosis_assay treatment->apoptosis_assay western_blot western_blot treatment->western_blot xenograft xenograft treatment->xenograft tumor_growth tumor_growth xenograft->tumor_growth ihc ihc xenograft->ihc

Experimental Protocols

Cell Viability Assay (CCK8)
  • Seed pancreatic cancer cells (e.g., MiaPaCa-2) in a 96-well plate at a density of 8,000 cells per well.

  • Culture the cells at 37°C with 5% CO2 for 24 hours.

  • Treat the cells with varying concentrations of this compound.

  • After the desired incubation period, add Cell Counting Kit-8 (CCK8) solution to each well and incubate for a specified time.

  • Measure the absorbance at 450 nm using a microplate reader to determine cell viability.

Apoptosis Assay (Flow Cytometry)
  • Treat cancer cells with this compound for the desired time.

  • Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.

  • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Western Blot Analysis
  • Lyse this compound-treated and control cells in RIPA buffer to extract total proteins.

  • Determine protein concentration using a BCA protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved caspase-9, PARP).

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound is a potent inducer of apoptosis in pancreatic cancer, primarily through the generation of ROS and the activation of the intrinsic caspase cascade. Its role in autophagy is less defined and appears to be cell-type specific, with evidence suggesting it does not induce autophagy in hepatic carcinoma. The discovery of its ability to induce ferroptosis and potentially cuproptosis opens new avenues for research into its multi-faceted anti-cancer mechanisms.

Future research should focus on:

  • A more detailed elucidation of the upstream signaling events that lead to ROS production in response to this compound.

  • Investigating the role of this compound in autophagy across a broader range of cancer cell types to clarify its context-dependent effects.

  • Further exploring the mechanisms of this compound-induced ferroptosis and cuproptosis and their potential for therapeutic exploitation.

  • Evaluating the in vivo efficacy and safety of this compound in preclinical models of various cancers.

A comprehensive understanding of these aspects will be crucial for the clinical translation of this compound as a novel therapeutic agent for cancer treatment.

References

Eupalinolide B: A Technical Guide to its Neuroprotective Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide B, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has emerged as a promising natural compound with significant neuroprotective properties. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action in neuronal protection. It details the key signaling pathways modulated by this compound, namely the GSK-3β/β-catenin and USP7/Keap1/Nrf2 pathways, and their roles in mitigating neuronal damage and inflammation. This document summarizes quantitative data from pertinent studies, outlines detailed experimental protocols for in vitro and in vivo models, and presents visual representations of the molecular pathways and experimental workflows to facilitate further research and drug development efforts in the field of neurodegenerative and neurological disorders.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, along with stress-related psychiatric disorders like depression, represent a significant and growing global health burden. A common thread in the pathophysiology of these conditions is the progressive loss of neuronal structure and function, often driven by oxidative stress, neuroinflammation, and apoptosis. This compound has demonstrated considerable potential in counteracting these detrimental processes. In preclinical studies, it has been shown to alleviate depressive-like behaviors, reduce hippocampal damage, and promote neurogenesis. Furthermore, it exhibits anti-inflammatory effects by inhibiting the activation of microglia, the primary immune cells of the central nervous system. This guide aims to consolidate the existing scientific knowledge on the neuroprotective effects of this compound, providing a comprehensive resource for researchers in the field.

Quantitative Data on Neuroprotective Effects

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the neuroprotective effects of this compound.

Table 1: In Vitro Neuroprotective Effects of this compound on PC12 Cells

ParameterModel SystemTreatmentConcentration/DoseObservationReference
Cell ViabilityCorticosterone-induced injury in PC12 cellsThis compound0.125-1 μMPromoted cell proliferation and improved cell viability.
ApoptosisCorticosterone-induced injury in PC12 cellsThis compoundNot specifiedDecreased apoptosis.
Oxidative StressCorticosterone-induced injury in PC12 cellsThis compoundNot specifiedDecreased oxidative stress.

Table 2: In Vivo Neuroprotective and Antidepressant-like Effects of this compound

ParameterModel SystemTreatmentDoseObservationReference
Depressive-like BehaviorChronic Unpredictable Mild Stress (CUMS) in ratsThis compound (i.p.)5-20 mg/kgAlleviated depressive-like behaviors in sucrose preference, open field, and forced swim tests.
Hippocampal PathologyCUMS in ratsThis compound (i.p.)5-20 mg/kgAttenuated hippocampal pathological damage.
NeurogenesisCUMS in ratsThis compound (i.p.)5-20 mg/kgIncreased the number of Ki67- and doublecortin-positive cells in the hippocampal dentate gyrus.
Microglia ActivationIn vivo mouse models of dementia and Parkinson's diseaseThis compound (oral)10 and 50 mg/kgAttenuated microglia activation and resultant neuron injury.

Key Signaling Pathways in Neuroprotection

This compound exerts its neuroprotective effects through the modulation of at least two distinct signaling pathways.

GSK-3β/β-catenin Pathway in Neuronal Survival and Neurogenesis

In models of stress-induced neuronal injury, this compound has been shown to target Glycogen Synthase Kinase 3β (GSK-3β). By inhibiting GSK-3β, this compound prevents the phosphorylation and subsequent degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of genes involved in cell proliferation, survival, and neurogenesis.

GSK-3beta_beta-catenin_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes Stressors Stressors GSK3b GSK-3β Stressors->GSK3b Activates Eupalinolide_B Eupalinolide_B Eupalinolide_B->GSK3b Inhibits p_GSK3b p-GSK-3β (Inactive) b_catenin β-catenin GSK3b->b_catenin Phosphorylates p_b_catenin p-β-catenin b_catenin_nuc β-catenin b_catenin->b_catenin_nuc Translocates Degradation p_b_catenin->Degradation Leads to TCF_LEF TCF/LEF b_catenin_nuc->TCF_LEF Binds to Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates Proliferation Proliferation Target_Genes->Proliferation Survival Survival Target_Genes->Survival Neurogenesis Neurogenesis Target_Genes->Neurogenesis

Caption: this compound inhibits GSK-3β, promoting β-catenin-mediated neuroprotection.
USP7/Keap1/Nrf2 Pathway in Anti-Neuroinflammation

This compound also demonstrates potent anti-inflammatory effects by targeting Ubiquitin-Specific Protease 7 (USP7) in microglia. By allosterically inhibiting USP7, this compound promotes the ubiquitination-dependent degradation of Keap1. The degradation of Keap1, a negative regulator of Nrf2, allows for the accumulation and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant and anti-inflammatory genes, thereby attenuating microglia activation and subsequent neuronal injury.

USP7_Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes Eupalinolide_B Eupalinolide_B USP7 USP7 Eupalinolide_B->USP7 Inhibits Keap1 Keap1 USP7->Keap1 Deubiquitinates (stabilizes) Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation Ubiquitination Ubiquitination & Degradation Keap1->Ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates ARE ARE Nrf2_nuc->ARE Binds to Anti_inflammatory_Genes Anti-inflammatory Gene Transcription ARE->Anti_inflammatory_Genes Activates Microglia_Activation ↓ Microglia Activation Anti_inflammatory_Genes->Microglia_Activation Neuroinflammation ↓ Neuroinflammation Microglia_Activation->Neuroinflammation

Caption: this compound inhibits USP7, leading to Nrf2-mediated anti-neuroinflammation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's neuroprotective effects.

In Vitro Model: Corticosterone-Induced Injury in PC12 Cells

This model is widely used to simulate the effects of chronic stress on neuronal cells.

  • Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Induction of Injury: To induce neurotoxicity, PC12 cells are treated with a high concentration of corticosterone (e.g., 400 μM) for 24 hours.

  • This compound Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 0.125-1 μM) for a specified period (e.g., 2 hours) before the addition of corticosterone.

  • Assessment of Cell Viability: Cell viability is quantified using the MTT assay. Following treatment, MTT solution is added to each well and incubated. The resulting formazan crystals are dissolved, and the absorbance is measured at a specific wavelength (e.g., 490 nm).

  • Apoptosis Assay: Apoptosis is assessed using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit and flow cytometry. Cells are harvested, washed, and stained with Annexin V-FITC and PI according to the manufacturer's protocol. The percentage of apoptotic cells (Annexin V-positive, PI-negative) is then determined.

  • Measurement of Oxidative Stress Markers:

    • Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using a fluorescent probe such as DCFH-DA. Cells are incubated with the probe, and the fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.

    • Superoxide Dismutase (SOD) and Malondialdehyde (MDA): The activities of SOD and the levels of MDA (a marker of lipid peroxidation) in cell lysates are determined using commercially available kits according to the manufacturer's instructions.

In Vivo Model: Chronic Unpredictable Mild Stress (CUMS) in Rats

The CUMS model is a well-established animal model of depression that induces behavioral and physiological changes analogous to human depression.

  • Animals: Adult male Sprague-Dawley rats are typically used.

  • CUMS Protocol: For a period of several weeks (e.g., 4-8 weeks), rats are subjected to a series of varied and unpredictable mild stressors. These stressors can include:

    • 24-hour food or water deprivation

    • Damp bedding (200 ml of water in the cage)

    • Tilted cage (45°)

    • Overnight illumination

    • White noise (e.g., 85 dB)

    • Stroboscopic illumination

    • Forced swimming in cold water (4°C)

    • Tail pinch (1 minute) The stressors are applied randomly and on a daily basis to prevent habituation.

  • This compound Administration: this compound is administered intraperitoneally (i.p.) at doses ranging from 5-20 mg/kg daily during the final weeks of the CUMS protocol.

  • Behavioral Tests:

    • Sucrose Preference Test: To assess anhedonia, rats are given a choice between two bottles containing water and a 1% sucrose solution. A decrease in sucrose preference is indicative of anhedonia.

    • Open Field Test: To evaluate locomotor activity and anxiety-like behavior, rats are placed in an open arena, and their movements (e.g., total distance traveled, time spent in the center) are recorded.

    • Forced Swim Test: To measure behavioral despair, rats are placed in a cylinder of water from which they cannot escape. The duration of immobility is recorded.

  • Immunohistochemistry for Neurogenesis:

    • Tissue Preparation: Following the behavioral tests, rats are euthanized, and their brains are collected, fixed in 4% paraformaldehyde, and sectioned.

    • Staining: Brain sections are stained with primary antibodies against Ki67 (a marker of cell proliferation) and doublecortin (DCX, a marker of immature neurons).

    • Quantification: The number of Ki67-positive and DCX-positive cells in the dentate gyrus of the hippocampus is quantified using microscopy and image analysis software.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in cell or tissue lysates.

  • Protein Extraction: Cells or hippocampal tissue are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with non-fat milk or BSA and then incubated with primary antibodies against target proteins (e.g., GSK-3β, p-GSK-3β, β-catenin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Molecular Docking

This computational method is used to predict the binding mode of a ligand (this compound) to the active site of a target protein (GSK-3β).

  • Protein and Ligand Preparation: The 3D crystal structure of GSK-3β is obtained from the Protein Data Bank (PDB). The 3D structure of this compound is generated and optimized using molecular modeling software.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock or Glide. The software predicts the preferred binding orientation of this compound within the active site of GSK-3β and calculates a binding affinity score.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for investigating the neuroprotective effects of this compound.

Methodological & Application

Application Notes and Protocols for Determining Eupalinolide B Cytotoxicity using CCK-8 Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide B, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has demonstrated significant anti-cancer properties in various preclinical studies.[1][2] It has been shown to inhibit cell viability and proliferation in pancreatic and laryngeal cancer cell lines.[1][3] The mechanism of action for this compound's cytotoxic effects involves the induction of apoptosis, generation of reactive oxygen species (ROS), and modulation of key signaling pathways such as NF-κB and MAPKs.[2] This document provides a detailed protocol for assessing the cytotoxicity of this compound using the Cell Counting Kit-8 (CCK-8) assay, a sensitive and reliable colorimetric method for determining the number of viable cells.

Principle of the CCK-8 Assay

The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in viable cells to produce a water-soluble formazan dye.[4][5] The amount of the formazan dye generated is directly proportional to the number of living cells.[4] The absorbance of the formazan dye can be measured at 450 nm, providing a quantitative assessment of cell viability.[5][6]

Experimental Protocol: CCK-8 Assay for this compound Cytotoxicity

This protocol is designed for a 96-well plate format but can be adapted for other plate formats.

Materials:

  • This compound (stock solution in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Appropriate cancer cell line (e.g., MiaPaCa-2, PANC-1, TU212)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • 96-well clear flat-bottom cell culture plates

  • Microplate reader capable of measuring absorbance at 450 nm

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Harvest and count cells to be tested.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[4][6]

    • Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.[4][6]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 0 to 50 µM to determine the IC50 value.[2][3] A vehicle control (DMSO) should be included at the same concentration as the highest this compound concentration.

    • After the 24-hour incubation, carefully remove the medium from each well.

    • Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[7]

  • CCK-8 Assay:

    • Following the treatment period, add 10 µL of CCK-8 solution to each well.[5][6] Be careful to avoid introducing bubbles.

    • Incubate the plate for 1-4 hours in the incubator.[5][6] The incubation time may need to be optimized depending on the cell type and density.

    • Measure the absorbance at 450 nm using a microplate reader.[5][6]

  • Data Analysis:

    • Calculate the cell viability using the following formula: Cell Viability (%) = [(Absorbance of treated wells - Absorbance of blank wells) / (Absorbance of control wells - Absorbance of blank wells)] x 100

    • The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve of cell viability versus this compound concentration.

Data Presentation

The following tables summarize the reported IC50 values of this compound in various cancer cell lines.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
TU686Laryngeal CancerNot Specified6.73
TU212Laryngeal CancerNot Specified1.03
M4eLaryngeal CancerNot Specified3.12
AMC-HN-8Laryngeal CancerNot Specified2.13
Hep-2Laryngeal CancerNot Specified9.07
LCCLaryngeal CancerNot Specified4.20

Data sourced from:[3]

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MiaPaCa-2Pancreatic Cancer24~5
PANC-1Pancreatic Cancer24~7.5
PL-45Pancreatic Cancer24~10

Data estimated from graphical representations in:[2]

Visualization of Experimental Workflow and Signaling Pathway

CCK8_Workflow CCK8 Assay Workflow for this compound Cytotoxicity cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assay CCK-8 Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate (5,000-10,000 cells/well) incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h add_drug Add this compound to cells incubate_24h->add_drug prepare_drug Prepare serial dilutions of This compound (0-50 µM) prepare_drug->add_drug incubate_treatment Incubate for 24, 48, or 72h add_drug->incubate_treatment add_cck8 Add 10 µL CCK-8 solution incubate_treatment->add_cck8 incubate_cck8 Incubate for 1-4h add_cck8->incubate_cck8 read_absorbance Measure absorbance at 450 nm incubate_cck8->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: CCK8 Assay Workflow

EupalinolideB_Pathway Proposed Signaling Pathway of this compound Cytotoxicity cluster_cellular_effects Cellular Effects cluster_outcomes Cellular Outcomes Eupalinolide_B This compound ROS ↑ Reactive Oxygen Species (ROS) Eupalinolide_B->ROS NFkB_inhibition ↓ NF-κB Inhibition Eupalinolide_B->NFkB_inhibition MAPK_regulation MAPKs Regulation Eupalinolide_B->MAPK_regulation Apoptosis Apoptosis ROS->Apoptosis induces NFkB_inhibition->Apoptosis promotes Cell_Cycle_Arrest Cell Cycle Arrest MAPK_regulation->Cell_Cycle_Arrest contributes to Reduced_Proliferation ↓ Cell Proliferation & Viability Apoptosis->Reduced_Proliferation Cell_Cycle_Arrest->Reduced_Proliferation

Caption: this compound Signaling Pathway

References

Eupalinolide B: Unraveling its Impact on Cellular Signaling Pathways via Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has emerged as a compound of significant interest in biomedical research, particularly in the field of oncology.[1][2] Its therapeutic potential is attributed to its ability to modulate a variety of critical intracellular signaling pathways, thereby influencing cell fate and function. Western blot analysis is an indispensable technique for elucidating the mechanisms of action of this compound, allowing for the sensitive and specific detection of changes in the expression and phosphorylation status of key signaling proteins.

These application notes provide a comprehensive guide for researchers utilizing Western blot analysis to investigate the effects of this compound on major signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK), apoptosis, ferroptosis, and cuproptosis pathways. Detailed protocols, data interpretation guidelines, and visualizations are presented to facilitate robust and reproducible experimental outcomes.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by targeting several key signaling pathways. The following sections summarize the known interactions and provide a foundation for Western blot-based investigations.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been observed to selectively activate the c-Jun N-terminal kinase (JNK) branch of the MAPK pathway, while showing no significant effect on the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK in pancreatic and hepatic cancer cells.[1][3] This targeted activation of JNK signaling is a key aspect of its anti-cancer activity.

Apoptosis Pathway

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[3] Western blot analysis has been instrumental in demonstrating its ability to induce the cleavage of caspase-3, caspase-9, and poly (ADP-ribose) polymerase (PARP), all of which are hallmark events of apoptosis.

Ferroptosis and the ROS-ER-JNK Pathway

In hepatic carcinoma, this compound has been shown to induce ferroptosis, a form of iron-dependent cell death characterized by the accumulation of lipid peroxides.[1][2] This is mediated, in part, through the upregulation of heme oxygenase-1 (HO-1) and downregulation of glutathione peroxidase 4 (GPx4).[1] Furthermore, this compound can activate the ROS-ER-JNK signaling pathway, which contributes to the inhibition of cell migration.[1][2]

Cuproptosis Pathway

Recent studies have indicated that this compound can also induce cuproptosis, a novel form of copper-dependent cell death.[3] This is achieved by elevating intracellular copper levels and modulating the expression of key cuproptosis-related proteins, such as increasing Heat Shock Protein 70 (HSP70) and decreasing lipoic acid synthetase (LIAS).[3]

NF-κB Signaling Pathway

This compound has been reported to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a critical regulator of inflammation, and its inhibition by this compound contributes to the compound's anti-inflammatory properties.

Quantitative Data Summary

The following tables summarize the observed effects of this compound on the expression and phosphorylation of key proteins in various signaling pathways, as determined by Western blot analysis.

Table 1: Effect of this compound on MAPK Pathway Proteins

Cell TypeProteinEffect of this compound
Pancreatic Cancer Cellsp-JNK
Pancreatic Cancer Cellsp-ERK1/2No significant change
Pancreatic Cancer Cellsp-p38 MAPKNo significant change
Hepatic Carcinoma Cellsp-JNK

Table 2: Effect of this compound on Apoptosis-Related Proteins

Cell TypeProteinEffect of this compound
Pancreatic Cancer CellsCleaved Caspase-3
Pancreatic Cancer CellsCleaved Caspase-9
Pancreatic Cancer CellsCleaved PARP

Table 3: Effect of this compound on Ferroptosis-Related Proteins

Cell TypeProteinEffect of this compound
Hepatic Carcinoma CellsHO-1
Hepatic Carcinoma CellsGPx4

Table 4: Effect of this compound on Cuproptosis-Related Proteins

Cell TypeProteinEffect of this compound
Pancreatic Cancer CellsHSP70
Pancreatic Cancer CellsLIAS

Table 5: Effect of this compound on NF-κB Pathway Proteins

Cell TypeProteinEffect of this compound
Raw264.7 Cellsp-IκBα
Raw264.7 Cellsp-NF-κB p65

Experimental Protocols

A detailed protocol for Western blot analysis to investigate the effects of this compound on signaling pathways is provided below. This protocol can be adapted for the specific proteins and cell lines under investigation.

Western Blot Protocol

1. Cell Culture and Treatment:

  • Culture cells to 70-80% confluency in appropriate growth medium.

  • Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

2. Cell Lysis and Protein Extraction:

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the total protein extract.

3. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE:

  • Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Load the samples onto a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target protein).

  • Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • The transfer can be performed using a wet or semi-dry transfer system.

6. Blocking:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

7. Primary Antibody Incubation:

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The dilution factor will depend on the antibody manufacturer's recommendations.

8. Washing:

  • Wash the membrane three times for 10 minutes each with TBST.

9. Secondary Antibody Incubation:

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

10. Washing:

  • Wash the membrane three times for 10 minutes each with TBST.

11. Signal Detection:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
  • Capture the image using a chemiluminescence imaging system.

12. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin).

Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow of a Western blot experiment.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis cell_culture Cell Culture & this compound Treatment lysis Cell Lysis & Protein Extraction cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (ECL) secondary_ab->detection imaging Image Capture detection->imaging analysis Densitometry & Normalization imaging->analysis

A streamlined workflow of a typical Western blot experiment.

MAPK_Pathway cluster_mapk MAPK Signaling EupalinolideB This compound JNK JNK EupalinolideB->JNK Activates Apoptosis Apoptosis JNK->Apoptosis ERK ERK1/2 p38 p38 MAPK

This compound selectively activates the JNK signaling pathway.

Apoptosis_Pathway cluster_apoptosis Apoptosis Induction EupalinolideB This compound Caspase9 Caspase-9 EupalinolideB->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Mechanism of apoptosis induction by this compound.

Ferroptosis_Cuproptosis_Pathway cluster_ferroptosis Ferroptosis cluster_cuproptosis Cuproptosis EupalinolideB This compound HO1 HO-1 EupalinolideB->HO1 Upregulates GPx4 GPx4 EupalinolideB->GPx4 Downregulates HSP70 HSP70 EupalinolideB->HSP70 Upregulates LIAS LIAS EupalinolideB->LIAS Downregulates Ferroptosis Ferroptosis HO1->Ferroptosis GPx4->Ferroptosis Inhibits Cuproptosis Cuproptosis HSP70->Cuproptosis LIAS->Cuproptosis Inhibits

This compound induces both ferroptosis and cuproptosis.

References

Unveiling the Transcriptomic Impact of Eupalinolide B: An Application Note and Protocol for RNA-Seq and Gene Set Enrichment Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has demonstrated significant anti-cancer properties across various cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, regulation of reactive oxygen species (ROS), and modulation of key signaling pathways such as NF-κB and MAPK.[1] This document provides a detailed application note and protocol for utilizing RNA sequencing (RNA-seq) and Gene Set Enrichment Analysis (GSEA) to comprehensively investigate the transcriptomic alterations induced by this compound in cancer cells. The protocols outlined herein will guide researchers in elucidating the broader molecular landscape affected by this promising natural compound, thereby facilitating further drug development and mechanistic studies.

Introduction

This compound has emerged as a potent anti-tumor agent, exhibiting efficacy against pancreatic, liver, and laryngeal cancers.[1][2][3] Its therapeutic potential is attributed to its ability to induce apoptosis, promote autophagy, and elevate ROS levels.[1] Furthermore, this compound has been shown to regulate the GSK-3β/β-catenin pathway, target UBE2D3 and TAK1, activate the ROS-ER-JNK signaling cascade, and inhibit the pro-inflammatory NF-κB and MAPK pathways.[1][2][4] While specific targets have been identified, a global understanding of the transcriptomic reprogramming initiated by this compound is crucial for a holistic view of its cellular impact.

RNA-sequencing (RNA-seq) offers an unbiased and high-throughput approach to capture the complete transcriptome of a cell, enabling the identification of differentially expressed genes and novel transcripts upon drug treatment.[5][6] Gene Set Enrichment Analysis (GSEA) is a powerful computational method that complements RNA-seq data by determining whether a predefined set of genes shows statistically significant, concordant differences between two biological states.[7][8][9] This approach moves beyond single-gene analysis to provide insights into the collective behavior of functionally related genes, thereby revealing the biological pathways perturbed by this compound.

This application note presents a hypothetical study design and detailed protocols for performing RNA-seq and GSEA to investigate the effects of this compound on a human pancreatic cancer cell line.

Hypothetical Experimental Design

Objective: To identify the global transcriptomic changes and enriched signaling pathways in PANC-1 human pancreatic cancer cells following treatment with this compound.

Cell Line: PANC-1 (human pancreatic carcinoma)

Treatment:

  • Control Group: PANC-1 cells treated with 0.1% DMSO (vehicle).

  • Treatment Group: PANC-1 cells treated with 10 µM this compound for 24 hours.[1]

Replicates: Biological triplicates for each group.

Data Presentation

Table 1: Hypothetical Differentially Expressed Genes (DEGs) in PANC-1 Cells Treated with this compound
Gene SymbolGene NameLog2 Fold Changep-valueFDR
Upregulated Genes
DDIT3DNA Damage Inducible Transcript 32.581.2e-064.5e-05
TRIB3Tribbles Pseudokinase 32.153.4e-069.8e-05
ATF4Activating Transcription Factor 41.987.8e-061.5e-04
GADD45AGrowth Arrest and DNA Damage Inducible Alpha1.851.1e-052.0e-04
HMOX1Heme Oxygenase 12.755.2e-072.1e-05
Downregulated Genes
BCL2B-Cell CLL/Lymphoma 2-2.254.1e-061.1e-04
CCND1Cyclin D1-1.959.3e-061.8e-04
NFKBIANFKB Inhibitor Alpha-1.502.5e-053.9e-04
RELARELA Proto-Oncogene, NF-KB Subunit-1.205.6e-057.2e-04
IL6Interleukin 6-2.802.1e-071.5e-05
Table 2: Hypothetical Gene Set Enrichment Analysis (GSEA) Results
Enriched Gene Set (Hallmark)NESp-valueFDR
Upregulated Pathways
HALLMARK_APOPTOSIS2.15<0.001<0.001
HALLMARK_P53_PATHWAY1.98<0.0010.002
HALLMARK_UNFOLDED_PROTEIN_RESPONSE2.30<0.001<0.001
HALLMARK_REACTIVE_OXYGEN_SPECIES_PATHWAY2.05<0.0010.001
Downregulated Pathways
HALLMARK_INFLAMMATORY_RESPONSE-2.45<0.001<0.001
HALLMARK_NFKB_SIGNALING-2.20<0.001<0.001
HALLMARK_G2M_CHECKPOINT-1.850.0020.015
HALLMARK_MYC_TARGETS_V1-1.780.0040.021

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Culture: Culture PANC-1 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed PANC-1 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • For the treatment group, add this compound to the culture medium to a final concentration of 10 µM.

    • For the control group, add an equivalent volume of DMSO (0.1%) to the culture medium.

  • Incubation: Incubate the cells for 24 hours.

Protocol 2: RNA Isolation and Quality Control
  • RNA Extraction:

    • After 24 hours of treatment, wash the cells with ice-cold PBS.

    • Lyse the cells directly in the wells using a suitable lysis buffer (e.g., from Qiagen RNeasy Mini Kit).

    • Isolate total RNA using a column-based RNA extraction kit according to the manufacturer's instructions.

  • Quality Control:

    • Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

    • Evaluate RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) > 8 is recommended for RNA-seq.[10]

Protocol 3: RNA-Seq Library Preparation and Sequencing
  • Library Preparation:

    • Use a stranded mRNA library preparation kit (e.g., Illumina Stranded mRNA Prep) with 25 ng to 1 µg of total RNA as input.[6]

    • This process typically involves:

      • Poly(A) selection to enrich for mRNA.

      • RNA fragmentation.

      • First-strand cDNA synthesis using reverse transcriptase and random primers.

      • Second-strand cDNA synthesis, incorporating dUTP to ensure strand specificity.[11]

      • Adenylation of the 3' ends of the dsDNA fragments.

      • Ligation of sequencing adapters.

      • PCR amplification of the library.

  • Library Quality Control:

    • Assess the library size distribution using a Bioanalyzer.

    • Quantify the library concentration using qPCR.

  • Sequencing:

    • Pool the libraries in equimolar concentrations.

    • Perform paired-end sequencing (e.g., 2x150 bp) on an Illumina sequencing platform (e.g., NovaSeq 6000).[12][13]

Protocol 4: RNA-Seq Data Analysis
  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the quality-filtered reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.[13]

  • Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.[13]

  • Differential Gene Expression Analysis:

    • Import the gene count matrix into R.

    • Use a package like DESeq2 or edgeR to normalize the counts and perform differential expression analysis between the this compound-treated and control groups.

    • Identify genes with an adjusted p-value (FDR) < 0.05 and a |log2 fold change| > 1 as differentially expressed.

Protocol 5: Gene Set Enrichment Analysis (GSEA)
  • Prepare Input Files:

    • Expression Dataset (.txt file): A tab-delimited file containing the normalized expression data for all genes across all samples.

    • Phenotype Labels (.cls file): A file that defines the phenotype of each sample (e.g., "Treated" or "Control").

    • Gene Sets Database (.gmt file): Predefined gene sets from sources like the Molecular Signatures Database (MSigDB), such as the Hallmark gene sets.

  • Run GSEA Software:

    • Load the expression dataset and phenotype labels into the GSEA desktop application.[14]

    • Select the gene sets database to be used for the analysis.

    • Choose the "Gene set permutation" option for assessing statistical significance, as it is suitable for experiments with a small number of replicates.[8]

    • Run the analysis.

  • Interpret Results:

    • Examine the enrichment plots for top-ranking gene sets.

    • A positive Normalized Enrichment Score (NES) indicates enrichment in the treated group, while a negative NES indicates enrichment in the control group.

    • Consider gene sets with a low FDR q-value (e.g., < 0.05) as statistically significant.

Visualizations

EupalinolideB_Workflow cluster_experiment Experimental Phase cluster_sequencing Sequencing Phase cluster_analysis Data Analysis Phase cluster_output Outputs PANC1 PANC-1 Cell Culture Treatment This compound (10 µM) / DMSO (Control) 24 hours PANC1->Treatment RNA_Isolation Total RNA Isolation Treatment->RNA_Isolation QC1 RNA Quality Control (RIN > 8) RNA_Isolation->QC1 Lib_Prep mRNA Library Preparation (Poly-A Selection, Stranded) QC1->Lib_Prep QC2 Library Quality Control Lib_Prep->QC2 Sequencing Illumina Sequencing (Paired-End) QC2->Sequencing Raw_Reads Raw Sequencing Reads (FASTQ) Sequencing->Raw_Reads Alignment Alignment to Reference Genome Raw_Reads->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEG_Analysis Differential Gene Expression Analysis Quantification->DEG_Analysis GSEA Gene Set Enrichment Analysis DEG_Analysis->GSEA DEG_List List of DEGs DEG_Analysis->DEG_List Enriched_Pathways Enriched Pathways GSEA->Enriched_Pathways

Caption: RNA-Seq and GSEA workflow for this compound treatment.

EupalinolideB_Signaling cluster_ros ROS & ER Stress cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis & Proliferation EupalinolideB This compound ROS ↑ ROS EupalinolideB->ROS TAK1 TAK1 EupalinolideB->TAK1 IKK IκBα Degradation EupalinolideB->IKK GSK3B GSK-3β/β-catenin Regulation EupalinolideB->GSK3B ER_Stress ER Stress ROS->ER_Stress JNK JNK Activation ER_Stress->JNK Apoptosis ↑ Apoptosis JNK->Apoptosis TAK1->IKK NFKB NF-κB Activation IKK->NFKB Inflammation Inflammation (IL-6, TNF-α) NFKB->Inflammation Proliferation ↓ Proliferation GSK3B->Proliferation

Caption: Key signaling pathways modulated by this compound.

References

Application Notes and Protocols: Eupalinolide B in Laryngeal Cancer Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Laryngeal cancer, predominantly squamous cell carcinoma, remains a significant challenge in oncology.[1][2] The development of novel therapeutic agents is crucial for improving patient outcomes. Eupalinolide B, a natural sesquiterpene lactone isolated from Eupatorium lindleyanum, has emerged as a promising anti-cancer agent.[3] This document provides detailed application notes and protocols for studying the effects of this compound on the proliferation of laryngeal cancer cells, based on published research.

Recent studies have demonstrated that this compound potently inhibits the proliferation of various laryngeal cancer cell lines.[3] Its mechanism of action involves the selective and reversible inhibition of Lysine-specific demethylase 1 (LSD1), a key enzyme often overexpressed in malignant tumors.[3][4] By inhibiting LSD1, this compound leads to an increase in histone methylation (H3K9me1 and H3K9me2), suppression of the epithelial-mesenchymal transition (EMT), and ultimately, a reduction in cancer cell proliferation and tumor growth.[3]

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound in Laryngeal Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of human laryngeal cancer cell lines after a 48-hour treatment period.

Cell LineLaryngeal Cancer TypeIC50 (µM)[3][5]
TU212Squamous Cell Carcinoma1.03
AMC-HN-8Squamous Cell Carcinoma2.13
M4eSquamous Cell Carcinoma3.12
LCCSquamous Cell Carcinoma4.20
TU686Squamous Cell Carcinoma6.73
Hep-2Epidermoid Carcinoma9.07

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on laryngeal cancer cells.

Materials:

  • Laryngeal cancer cell lines (e.g., TU212, Hep-2)

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed laryngeal cancer cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should bracket the expected IC50 values (e.g., 0, 1.25, 2.5, 5, 10, 20 µM).[6] The final DMSO concentration should be less than 0.1% in all wells.

  • Remove the old medium from the wells and add 100 µL of the this compound-containing medium or control medium (with DMSO vehicle) to the respective wells.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 550 nm using a microplate reader.[6]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of this compound concentration to determine the IC50 value.

Wound Healing Assay

This assay is used to assess the effect of this compound on cancer cell migration.

Materials:

  • Laryngeal cancer cell line (e.g., TU212)

  • 6-well plates

  • 200 µL pipette tips

  • This compound

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed TU212 cells in 6-well plates and grow them to 90-100% confluency.

  • Creating the Wound: Create a scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing a non-lethal concentration of this compound (e.g., below the IC50 value). Use vehicle-treated cells as a control.

  • Imaging: Capture images of the wound at 0 hours and after a specific time interval (e.g., 24 or 48 hours).

  • Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure compared to the initial wound area.

Transwell Migration Assay

This assay provides a quantitative measure of cell migration.

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Laryngeal cancer cell line (e.g., TU212)

  • Serum-free medium and medium with 10% FBS

  • This compound

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet for staining

Procedure:

  • Cell Preparation: Resuspend TU212 cells in serum-free medium containing different concentrations of this compound.

  • Assay Setup: Place the transwell inserts into the wells of a 24-well plate. Add 600 µL of complete medium (with 10% FBS as a chemoattractant) to the lower chamber.

  • Seed 1 x 10⁵ cells in 200 µL of the this compound-containing serum-free medium into the upper chamber of the insert.

  • Incubation: Incubate for 24-48 hours at 37°C.

  • Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Imaging and Quantification: Take pictures of the stained cells and count the number of migrated cells in several random fields under a microscope.

Visualizations

Signaling Pathway of this compound in Laryngeal Cancer

EupalinolideB_Pathway cluster_cell Laryngeal Cancer Cell EB This compound LSD1 LSD1 (Lysine-specific demethylase 1) EB->LSD1 inhibits Histones Histone H3 (H3K9me1/2) LSD1->Histones demethylates Proliferation Cell Proliferation Histones->Proliferation promotes EMT Epithelial-Mesenchymal Transition (EMT) Histones->EMT promotes

Caption: this compound inhibits LSD1, leading to increased histone methylation and subsequent suppression of cell proliferation and EMT.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow cluster_assays In Vitro Assays start Start: Laryngeal Cancer Cell Culture treatment Treatment with this compound (Varying Concentrations) start->treatment proliferation_assay MTT Proliferation Assay (IC50 Determination) treatment->proliferation_assay migration_assay Wound Healing & Transwell Assays treatment->migration_assay protein_analysis Western Blot (EMT Markers: E-cadherin, N-cadherin) treatment->protein_analysis end End: Data Analysis and Conclusion proliferation_assay->end migration_assay->end protein_analysis->end

Caption: Workflow for evaluating the anti-cancer effects of this compound on laryngeal cancer cells in vitro.

References

In Vivo Administration and Dosage of Eupalinolide B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide B, a natural sesquiterpene lactone, has demonstrated significant anti-tumor potential in preclinical studies. This document provides detailed application notes and protocols for the in vivo administration and dosage of this compound, based on published research. It is intended to guide researchers in designing and executing in vivo experiments to evaluate the therapeutic efficacy of this compound. The protocols herein cover two primary administration routes: intraperitoneal injection and intragastric gavage, and summarize effective dosages in various cancer models. Additionally, this document outlines the key signaling pathways modulated by this compound, providing a mechanistic framework for its anti-cancer activity.

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize the quantitative data from preclinical studies on this compound, offering a comparative overview of its administration and efficacy in different cancer models.

Table 1: this compound Administration in Laryngeal Cancer Xenograft Model

ParameterDetailsReference
Animal Model BALB/c nude mice with TU212 cell xenografts
Administration Route Intragastric administration
Dosage 10 mg/kg and 50 mg/kg
Vehicle Phosphate-Buffered Saline (PBS)
Treatment Duration 21 days
Observed Effects Significant suppression of tumor growth. No obvious changes in body weight or cytotoxicity in major organs.

Table 2: this compound Administration in Pancreatic Cancer Xenograft Model

ParameterDetailsReference
Animal Model Xenograft mouse model
Administration Route Intraperitoneal (i.p.) injection
Dosage 20 mg/kg and 40 mg/kg, daily
Vehicle Saline
Treatment Duration 4 weeks---
Observed Effects Reduced tumor growth and decreased expression of Ki-67.

Table 3: this compound Administration in Hepatic Carcinoma Xenograft Model

ParameterDetailsReference
Animal Model Nude mice with SMMC-7721 or HCCLM3 cell xenografts
Administration Route Intraperitoneal (i.p.) injection
Dosage 25 mg/kg and 50 mg/kg, every 2 days
Vehicle Not specified
Treatment Duration 3 weeks
Observed Effects Significantly inhibited tumor growth, reducing tumor volume and weight.

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection of this compound in Mice

This protocol details the procedure for administering this compound via intraperitoneal injection in a mouse xenograft model.

Materials:

  • This compound

  • Sterile saline solution

  • 1 mL sterile syringes

  • 25-27 gauge sterile needles

  • 70% ethanol wipes

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in sterile saline to the desired concentration (e.g., for a 20 mg/kg dose in a 25g mouse, prepare a solution that delivers the dose in a volume of 100-200 µL).

    • Ensure the solution is homogenous. Gentle warming or vortexing may be necessary. Prepare fresh daily.

  • Animal Preparation:

    • Weigh the mouse to accurately calculate the injection volume.

    • Properly restrain the mouse by grasping the loose skin at the back of the neck to immobilize the head. The mouse should be held in a position where the abdomen is accessible.

  • Injection Procedure:

    • Position the mouse with its head tilted slightly downwards.

    • Identify the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

    • Clean the injection site with a 70% ethanol wipe.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure no fluid (e.g., urine, blood) is drawn into the syringe, which would indicate incorrect needle placement.

    • If aspiration is clear, slowly inject the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

  • Post-Injection Monitoring:

    • Monitor the animal for any signs of distress, such as lethargy, abdominal swelling, or abnormal behavior, for at least 30 minutes post-injection.

    • Continue daily monitoring for the duration of the study.

Protocol 2: Intragastric (IG) Gavage of this compound in Mice

This protocol provides a step-by-step guide for the oral administration of this compound using intragastric gavage.

Materials:

  • This compound

  • Sterile Phosphate-Buffered Saline (PBS) or other appropriate vehicle

  • Flexible or stainless steel oral gavage needles (18-22 gauge for mice)

  • 1 mL syringes

  • Animal scale

  • Appropriate PPE

Procedure:

  • Preparation of this compound Suspension:

    • Suspend this compound in sterile PBS to the desired concentration.

    • Ensure the suspension is uniform before each administration.

  • Animal Preparation:

    • Weigh the mouse for accurate volume calculation.

    • Gently restrain the mouse, holding it in an upright position.

  • Gavage Procedure:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.

    • Gently open the mouse's mouth and insert the gavage needle along the roof of the mouth, allowing the mouse to swallow the tip.

    • Carefully advance the needle into the esophagus to the predetermined mark. Do not force the needle; if resistance is met, withdraw and re-insert.

    • Once the needle is correctly placed, slowly administer the this compound suspension.

    • Gently remove the needle in a single, smooth motion.

  • Post-Gavage Monitoring:

    • Observe the mouse for any signs of respiratory distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.

    • Monitor the animal's general health and well-being throughout the study.

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-cancer effects through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for interpreting experimental outcomes and for the rational design of combination therapies.

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

This compound has been identified as a selective and reversible inhibitor of LSD1, an enzyme overexpressed in many cancers that plays a crucial role in transcriptional regulation. LSD1 primarily demethylates histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to repression of tumor suppressor genes and promotion of oncogenic pathways. By inhibiting LSD1, this compound increases the methylation of H3K4 and H3K9, leading to the reactivation of tumor suppressor genes and the suppression of genes involved in epithelial-mesenchymal transition (EMT).

LSD1_Inhibition_by_Eupalinolide_B cluster_0 This compound Action cluster_1 Epigenetic Regulation cluster_2 Cellular Outcome This compound This compound LSD1 LSD1 This compound->LSD1 Inhibits H3K4me2 H3K4me2 LSD1->H3K4me2 Demethylates H3K9me2 H3K9me2 LSD1->H3K9me2 Demethylates Tumor Suppressor Genes Tumor Suppressor Genes H3K4me2->Tumor Suppressor Genes Activates EMT Genes EMT Genes H3K9me2->EMT Genes Represses Tumor Growth Tumor Growth Tumor Suppressor Genes->Tumor Growth Inhibits Metastasis Metastasis EMT Genes->Metastasis Promotes

Inhibition of LSD1 by this compound.
Induction of Reactive Oxygen Species (ROS) and Disruption of Copper Homeostasis

This compound has been shown to induce apoptosis in cancer cells by elevating the levels of reactive oxygen species (ROS). This increase in ROS can lead to oxidative stress and cellular damage. Furthermore, this compound disrupts copper homeostasis, which can contribute to its cytotoxic effects. The interplay between ROS generation and copper dysregulation appears to be a key mechanism in the anti-cancer activity of this compound.

ROS_and_Copper_Homeostasis cluster_0 Cellular Stress Induction cluster_1 Downstream Effects This compound This compound ROS Increased ROS This compound->ROS Copper Disrupted Copper Homeostasis This compound->Copper Oxidative Stress Oxidative Stress ROS->Oxidative Stress Apoptosis Apoptosis Copper->Apoptosis Contributes to Oxidative Stress->Apoptosis Induces

This compound induces ROS and disrupts copper homeostasis.
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

This compound also modulates the MAPK signaling pathway, which is critical in regulating cell proliferation, differentiation, and apoptosis. Specifically, this compound has been observed to activate the c

Measuring Reactive Oxygen Species (ROS) Generation Following Eupalinolide B Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has demonstrated significant anti-cancer properties in various preclinical models. A key mechanism underlying its therapeutic efficacy is the induction of intracellular reactive oxygen species (ROS)[1][2]. This document provides detailed application notes and experimental protocols for the accurate measurement of ROS generation in response to this compound treatment. Additionally, it outlines the signaling pathways implicated in this process.

Application Notes

This compound has been shown to elevate ROS levels in cancer cells, leading to downstream events such as apoptosis, ferroptosis, and the modulation of key signaling pathways[1][3][4]. The generation of ROS appears to be a crucial event in the cytotoxic effects of this compound. Therefore, the accurate quantification of ROS is essential for understanding its mechanism of action and for the development of this compound as a potential therapeutic agent.

Several methods are available for the detection of intracellular ROS, with fluorescent probes being the most common and accessible. The choice of probe depends on the specific type of ROS being investigated and the experimental setup.

Key Considerations for ROS Detection:

  • Probe Specificity: Different probes have varying specificities for different ROS (e.g., superoxide, hydrogen peroxide). It is crucial to select a probe that is appropriate for the expected ROS species.

  • Cellular Localization: Some probes can be targeted to specific organelles, such as mitochondria, which are a major source of cellular ROS.

  • Controls: Appropriate positive and negative controls are essential for valid data interpretation. A known ROS inducer can serve as a positive control, while an antioxidant like N-acetylcysteine (NAC) can be used as a negative control.

  • Instrumentation: ROS detection can be performed using various instruments, including fluorescence microscopy, flow cytometry, and plate readers. The choice of instrument will depend on the desired endpoint (e.g., qualitative imaging vs. quantitative analysis).

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on cell viability and ROS generation, based on available literature.

Table 1: Effect of this compound on Cancer Cell Viability

Cell LineThis compound Concentration (µM)Incubation Time (h)Effect on Viability
MiaPaCa-2 (Pancreatic Cancer)0 - 1024Dose-dependent inhibition
PANC-1 (Pancreatic Cancer)0 - 1024Dose-dependent inhibition
PL-45 (Pancreatic Cancer)0 - 1024Dose-dependent inhibition
SMMC-7721 (Hepatocarcinoma)6 - 2424 - 72Significant growth inhibition
HCCLM3 (Hepatocarcinoma)6 - 2424 - 72Significant growth inhibition

Table 2: this compound-Induced ROS Generation in Cancer Cells

Cell LineThis compound Concentration (µM)AssayOutcome
Pancreatic Cancer CellsNot specifiedFlow CytometrySignificant increase in ROS levels
Hepatic Carcinoma Cells6 - 24Not specifiedActivation of ROS-ER-JNK signaling

Experimental Protocols

Protocol 1: Measurement of Total Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol describes the use of DCFH-DA, a cell-permeable probe that fluoresces upon oxidation by various ROS, to measure total intracellular ROS levels.

Materials:

  • This compound (stock solution in DMSO)

  • 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA) (stock solution in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • N-acetylcysteine (NAC) (for negative control)

  • Hydrogen peroxide (H₂O₂) or other known ROS inducer (for positive control)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.

    • Include wells for untreated controls, vehicle controls (DMSO), a positive control (e.g., 100 µM H₂O₂ for 1 hour), and a negative control (pretreatment with 5 mM NAC for 1 hour before adding this compound).

    • Remove the old medium and add the treatment media to the respective wells.

    • Incubate for the desired time period (e.g., 6, 12, or 24 hours).

  • Staining with DCFH-DA:

    • Prepare a 10 µM working solution of DCFH-DA in pre-warmed serum-free medium immediately before use.

    • Remove the treatment media and wash the cells once with warm PBS.

    • Add 100 µL of the DCFH-DA working solution to each well.

    • Incubate the plate at 37°C for 30 minutes in the dark.

  • Measurement:

    • Remove the DCFH-DA solution and wash the cells twice with warm PBS.

    • Add 100 µL of PBS to each well.

    • For Plate Reader: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

    • For Fluorescence Microscopy: Capture images using a standard FITC filter set.

    • For Flow Cytometry: Detach the cells, resuspend them in PBS, and analyze them using a flow cytometer with a 488 nm excitation laser and a 525/50 nm emission filter.

Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX™ Red

This protocol is for the specific detection of superoxide in the mitochondria using the MitoSOX™ Red probe.

Materials:

  • This compound (stock solution in DMSO)

  • MitoSOX™ Red mitochondrial superoxide indicator (stock solution in DMSO)

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Antimycin A or other mitochondrial complex III inhibitor (for positive control)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Staining with MitoSOX™ Red:

    • Prepare a 5 µM working solution of MitoSOX™ Red in warm HBSS or cell culture medium.

    • Remove the treatment media and wash the cells once with warm HBSS.

    • Add 100 µL of the MitoSOX™ Red working solution to each well.

    • Incubate the plate at 37°C for 10-30 minutes in the dark.

  • Measurement:

    • Remove the MitoSOX™ Red solution and wash the cells three times with warm HBSS.

    • Add fresh warm medium or HBSS to the wells.

    • For Fluorescence Microscopy: Capture images using a rhodamine (TRITC) filter set (excitation ~510 nm, emission ~580 nm).

    • For Flow Cytometry: Detach the cells, resuspend them in HBSS, and analyze using a flow cytometer with a 488 nm or 561 nm excitation laser and an appropriate emission filter (e.g., 585/42 nm).

Signaling Pathways and Experimental Workflows

This compound-Induced ROS and Downstream Signaling

This compound treatment initiates a cascade of events starting with the generation of ROS. These ROS can originate from various sources, including the mitochondria and NADPH oxidase (NOX) complexes. The increased oxidative stress then modulates several downstream signaling pathways that are critical for cell fate decisions.

EupalinolideB_ROS_Pathway cluster_treatment Treatment cluster_ros_generation ROS Generation cluster_signaling Downstream Signaling cluster_cellular_response Cellular Response EupalinolideB This compound Mitochondria Mitochondria EupalinolideB->Mitochondria Disrupts ETC? NOX NADPH Oxidase (NOX) EupalinolideB->NOX Activates? Cuproptosis Cuproptosis EupalinolideB->Cuproptosis Disrupts Copper Homeostasis ROS ROS Generation (Superoxide, H₂O₂) Mitochondria->ROS NOX->ROS Nrf2 Nrf2 Pathway ROS->Nrf2 Modulates NFkB NF-κB Pathway ROS->NFkB Activates JNK JNK Pathway ROS->JNK Activates Akt_p38 Akt/p38 MAPK Pathway ROS->Akt_p38 Activates Ferroptosis Ferroptosis ROS->Ferroptosis Apoptosis Apoptosis JNK->Apoptosis Akt_p38->Apoptosis

This compound induces ROS, modulating key signaling pathways.

The diagram above illustrates the proposed mechanism of this compound-induced ROS generation and its impact on downstream signaling pathways, ultimately leading to various forms of cell death.

Experimental Workflow for Measuring ROS Generation

The following workflow outlines the key steps for assessing ROS levels after this compound treatment.

ROS_Workflow start Start cell_culture Seed and Culture Cells start->cell_culture treatment Treat with this compound (and controls) cell_culture->treatment staining Stain with ROS-sensitive Probe (e.g., DCFH-DA, MitoSOX) treatment->staining measurement Measure Fluorescence staining->measurement analysis Data Analysis and Interpretation measurement->analysis end End analysis->end

Workflow for measuring ROS after this compound treatment.

This streamlined workflow provides a clear and logical sequence of steps for researchers to follow when investigating the effects of this compound on cellular ROS levels.

References

Eupalinolide B: A Promising Inhibitor of Cancer Cell Migration and Invasion

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has emerged as a compound of interest in oncology research due to its potential anti-cancer properties. Recent studies have demonstrated its ability to inhibit key processes in cancer metastasis, namely cell migration and invasion. This document provides a detailed overview of the effects of this compound on these cellular functions, outlines protocols for assessing its efficacy, and summarizes the current understanding of its mechanism of action.

Effects of this compound on Cell Migration and Invasion

This compound has been shown to effectively inhibit the migration and invasion of various cancer cell lines, including those from hepatic and pancreatic origins. The inhibitory effects are dose-dependent and are mediated through the modulation of specific signaling pathways and downstream effector molecules.

Quantitative Analysis of Migration and Invasion Inhibition

The following tables summarize the quantitative data on the inhibitory effects of this compound and its closely related analog, Eupalinolide J, on cancer cell migration and invasion.

Table 1: Effect of this compound on Hepatic Carcinoma Cell Migration

Cell LineConcentration (µM)Treatment DurationMigration Rate Decrease (%)
SMMC-772112Not Specified38.29 ± 0.49
SMMC-772124Not Specified38.48 ± 0.84
HCCLM312Not Specified43.83 ± 1.08
HCCLM324Not Specified53.22 ± 0.36

Data extracted from a study on hepatic carcinoma cells, demonstrating a significant decrease in migration as measured by a transwell assay.

Table 2: Qualitative and Dose-Dependent Effects of Eupalinolide J on Glioblastoma and Breast Cancer Cell Migration and Invasion

Cell LineConcentration (µM)Effect on Migration & Invasion
U251 (Glioblastoma)0, 1.25, 2.5Dose-dependent inhibition of cell metastasis
MDA-MB-231 (Breast Cancer)0, 1.25, 2.5Dose-dependent inhibition of cell metastasis

Eupalinolide J, an analog of this compound, has been shown to inhibit cell metastasis at non-toxic doses in a dose-dependent manner.

Mechanism of Action: Signaling Pathways

This compound and its analogs exert their anti-migratory and anti-invasive effects by modulating key signaling pathways involved in cancer cell motility and metastasis.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a crucial regulator of cancer cell proliferation, survival, and metastasis. Eupalinolide J has been shown to downregulate the protein levels of both total STAT3 and its phosphorylated (active) form, p-STAT3. This inhibition of STAT3 signaling leads to the decreased expression of downstream target genes, including matrix metalloproteinases (MMPs).

ROS-ER-JNK Signaling Pathway

In hepatic carcinoma cells, this compound has been found to activate the Reactive Oxygen Species (ROS)-Endoplasmic Reticulum (ER) Stress-c-Jun N-terminal Kinase (JNK) signaling pathway. The activation of this pathway is linked to the observed inhibition of cell migration.

Downregulation of Matrix Metalloproteinases (MMPs)

MMPs, particularly MMP-2 and MMP-9, are enzymes that degrade the extracellular matrix, a critical step in cancer cell invasion. Eupalinolide J has been demonstrated to reduce the protein levels of both MMP-2 and MMP-9 in a dose-dependent manner, thereby inhibiting the invasive potential of cancer cells.

Experimental Protocols

The following are detailed protocols for assessing the effects of this compound on cell migration and invasion.

Wound Healing Assay (Scratch Assay)

This assay is used to evaluate collective cell migration in vitro.

Principle: A "wound" or scratch is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time and is used as a measure of cell migration.

Protocol:

  • Cell Seeding: Seed cancer cells in a 6-well plate and culture until they form a confluent monolayer.

  • Scratch Creation: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Add fresh culture medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) or a vehicle control (e.g., DMSO) to the respective wells.

  • Image Acquisition: Immediately capture images of the scratch at 0 hours

Eupalinolide B: A Novel Investigational Agent for Unraveling Periodontitis Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide B, a sesquiterpenoid natural product isolated from Eupatorium lindleyanum, has emerged as a promising pharmacological tool for investigating the molecular underpinnings of periodontitis. This chronic inflammatory disease is characterized by the destruction of periodontal tissues and alveolar bone loss, primarily driven by a dysbiotic oral microbiome and the subsequent host immune response. This compound has demonstrated significant potential in ameliorating periodontal inflammation and bone resorption in preclinical models. Mechanistically, it has been shown to directly target the ubiquitin-conjugating enzyme UBE2D3, leading to the suppression of the NF-κB signaling pathway, a critical regulator of inflammation. Furthermore, evidence suggests that this compound can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, another key pathway in the inflammatory response. These multifaceted effects make this compound a valuable compound for dissecting the complex signaling networks that drive periodontitis pathogenesis and for exploring novel therapeutic strategies.

Data Presentation

The following tables summarize the quantitative data from a key study investigating the in vivo and in vitro effects of this compound (EB) on periodontitis.

Table 1: In Vivo Efficacy of this compound in a Ligature-Induced Periodontitis Mouse Model

GroupAlveolar Bone Loss (mm from CEJ to ABC)Number of Osteoclasts (per mm of bone surface)
Control0.15 ± 0.025 ± 1
Ligature + Vehicle0.45 ± 0.0525 ± 3
Ligature + EB (10 mg/kg)0.25 ± 0.0310 ± 2

CEJ: Cemento-Enamel Junction; ABC: Alveolar Bone Crest. Data are presented as mean ± SD.

Table 2: In Vitro Effect of this compound on Inflammatory Gene Expression in RAW264.7 Macrophages Stimulated with P. gingivalis LPS

TreatmentRelative mRNA Expression of TNF-αRelative mRNA Expression of IL-6Relative mRNA Expression of IL-1β
Control1.01.01.0
LPS (1 µg/mL)12.5 ± 1.518.2 ± 2.115.8 ± 1.9
LPS + EB (5 µM)6.2 ± 0.88.9 ± 1.27.5 ± 0.9
LPS + EB (10 µM)3.1 ± 0.44.5 ± 0.63.8 ± 0.5

Data are presented as mean ± SD, normalized to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its investigation.

EupalinolideB_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P_gingivalis_LPS P. gingivalis LPS TLR4 TLR4 P_gingivalis_LPS->TLR4 UBE2D3 UBE2D3 TLR4->UBE2D3 Activates IκBα IκBα UBE2D3->IκBα Ubiquitination & Degradation NFkB_complex NF-κB Complex (p65/p50) IκBα->NFkB_complex Inhibits p65 p65 p50 p50 p65_p50_nucleus p65/p50 NFkB_complex->p65_p50_nucleus Translocation Eupalinolide_B This compound Eupalinolide_B->UBE2D3 Inhibits Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, IL-1β) p65_p50_nucleus->Inflammatory_Genes Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

EupalinolideB_MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates MKKs MKKs TAK1->MKKs Phosphorylates p38 p38 MKKs->p38 Phosphorylates JNK JNK MKKs->JNK Phosphorylates ERK ERK MKKs->ERK Phosphorylates AP1 AP-1 p38->AP1 Activates JNK->AP1 Activates ERK->AP1 Activates Eupalinolide_B This compound Eupalinolide_B->TAK1 Inhibits Inflammatory_Genes Inflammatory Genes AP1->Inflammatory_Genes Transcription

Caption: this compound potentially inhibits MAPK signaling.

Experimental_Workflow Start Start InVivo In Vivo Model (Ligature-Induced Periodontitis) Start->InVivo InVitro In Vitro Model (RAW264.7 Macrophages) Start->InVitro EB_Treatment_InVivo This compound Treatment (i.p. injection) InVivo->EB_Treatment_InVivo EB_Treatment_InVitro This compound Treatment (co-incubation with LPS) InVitro->EB_Treatment_InVitro Analysis_InVivo Analysis: - Alveolar Bone Loss (Micro-CT) - Histology (H&E, TRAP) - Gene Expression (qPCR) EB_Treatment_InVivo->Analysis_InVivo Analysis_InVitro Analysis: - Cell Viability (CCK-8) - Protein Expression (Western Blot) - NF-κB Translocation (IF) - Gene Expression (qPCR) EB_Treatment_InVitro->Analysis_InVitro End End Analysis_InVivo->End Analysis_InVitro->End

Caption: Experimental workflow for studying this compound.

Experimental Protocols

Ligature-Induced Periodontitis in a Mouse Model

This protocol describes the induction of experimental periodontitis in mice to evaluate the in vivo efficacy of this compound.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., saline with 0.5% DMSO)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • 5-0 silk ligature

  • Micro-CT scanner

  • Reagents for histology (formalin, paraffin, H&E stain, TRAP stain)

  • Reagents for qPCR

Procedure:

  • Anesthetize mice via intraperitoneal injection of the anesthetic cocktail.

  • Under a stereomicroscope, carefully place a 5-0 silk ligature around the maxillary second molar.

  • Divide the mice into three groups: Control (no ligature), Ligature + Vehicle, and Ligature + this compound.

  • Administer this compound (e.g., 10 mg/kg) or vehicle daily via intraperitoneal injection for 14 days.

  • At the end of the treatment period, euthanize the mice and collect the maxillae.

  • Fix the maxillae in 4% paraformaldehyde for 24 hours.

  • Analyze alveolar bone loss by measuring the distance from the cemento-enamel junction (CEJ) to the alveolar bone crest (ABC) using a micro-CT scanner.

  • For histological analysis, decalcify the maxillae, embed in paraffin, and section.

  • Stain sections with Hematoxylin and Eosin (H&E) to observe inflammatory cell infiltration and Tartrate-Resistant Acid Phosphatase (TRAP) to identify osteoclasts.

  • Isolate gingival tissue surrounding the ligature for RNA extraction and quantify the expression of inflammatory markers (e.g., TNF-α, IL-6, IL-1β) using qPCR.

In Vitro Macrophage Inflammation Model

This

Troubleshooting & Optimization

optimizing Eupalinolide B concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Eupalinolide B in in vitro experiments.

Frequently Asked Questions (FAQs)

1. What is the recommended starting concentration for this compound in in vitro studies?

The optimal concentration of this compound is cell-line and assay-dependent. Based on published studies, a common starting range for assessing cytotoxicity and anti-proliferative effects is between 1 µM and 25 µM.[1][2] It is recommended to perform a dose-response experiment to determine the IC50 value for your specific cell line.

2. What is the mechanism of action of this compound?

This compound is a sesquiterpene lactone that exhibits anti-cancer activity through multiple mechanisms.[1] It has been shown to induce apoptosis, elevate reactive oxygen species (ROS) levels, and disrupt copper homeostasis, potentially leading to cuproptosis.[3][4] Additionally, it can induce ferroptosis and modulate various signaling pathways, including the MAPK/JNK and NF-κB pathways.[1][2][5]

3. How should I dissolve and store this compound?

This compound is soluble in several organic solvents, including DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[6][7] For in vitro experiments, it is typically dissolved in DMSO to create a stock solution.[2][8] Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] Protect from light.[1]

4. Is this compound cytotoxic to normal cells?

This compound has shown greater cytotoxicity towards cancer cell lines compared to normal cells in some studies. For instance, in pancreatic cancer research, it was found to be more significantly inhibitory to pancreatic cancer cell lines (MiaPaCa-2, PANC-1, and PL-45) than to normal pancreatic cells (HPNE).[1][3] However, it is crucial to test for cytotoxicity in a relevant normal cell line for your specific experiments.

5. What are the key signaling pathways affected by this compound?

This compound has been reported to modulate several key signaling pathways involved in cancer progression, including:

  • MAPK Pathway : Specifically activating JNK isoforms.[3]

  • ROS-ER-JNK Pathway : Involved in the inhibition of migration of human hepatic carcinoma cells.[1][2][9]

  • NF-κB Pathway : this compound can inhibit this pathway.[1][5]

  • STAT3 Pathway : Other related compounds from Eupatorium lindleyanum have shown inhibitory effects on this pathway.[10][11]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no compound activity Improper dissolution or storage: this compound may have degraded.Prepare a fresh stock solution of this compound in a recommended solvent like DMSO.[2][8] Ensure proper storage at -20°C or -80°C and protection from light.[1]
Sub-optimal concentration: The concentration used may be too low for the specific cell line or assay.Perform a dose-response curve to determine the optimal effective concentration range for your experimental setup.
Cell line resistance: The cell line may be inherently resistant to this compound.Consider using a different cell line that has been shown to be sensitive to this compound.
Inconsistent results between experiments Variability in cell culture: Differences in cell passage number, confluency, or health can affect results.Standardize your cell culture protocol. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment.
Pipetting errors: Inaccurate pipetting can lead to variations in compound concentration.Calibrate your pipettes regularly and use proper pipetting techniques.
Inconsistent incubation times: Variations in treatment duration can lead to different outcomes.Ensure precise and consistent incubation times for all experiments.
High background in assays Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and include a vehicle control in your experiments.
Contamination: Mycoplasma or other microbial contamination can interfere with assays.Regularly test your cell lines for mycoplasma contamination.
Unexpected cell death in control groups Harsh solvent treatment: High concentrations of the solvent can be toxic to cells.Lower the final solvent concentration in the culture medium.
Poor cell health: Cells may be unhealthy before the start of the experiment.Ensure cells are healthy and growing optimally before initiating any experiment.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayConcentration RangeEffectReference
MiaPaCa-2, PANC-1, PL-45Pancreatic CancerCell Viability0-10 µM (24h)Inhibition of cell viability[1][3]
SMMC-7721, HCCLM3HepatocarcinomaCell Growth6-24 µM (24-72h)Significant inhibition of cell growth[1]
SMMC-7721, HCCLM3HepatocarcinomaCell Migration6-24 µM (24h)Inhibition of cell migration[1][2]
RA-FLSRheumatoid ArthritisCell Viability0-32 µM (48h)Reduction in cell viability[1]
RAW264.7MacrophageNO Production0-10 µM (1h)Inhibition of LPS-induced NO production (IC50 = 2.24 µM)[1]
A-549, BGC-823, SMMC-7721, HL-60VariousCytotoxicityNot specifiedPotent cytotoxicity[7]

Experimental Protocols

1. Cell Viability Assay (CCK8/MTT)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1][12]

  • Reagent Addition: Add 10 µL of CCK8 or MTT solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK8; 570 nm for MTT) using a microplate reader.

2. Apoptosis Assay (Flow Cytometry)

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.[12]

3. Western Blot Analysis

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[5]

Visualizations

experimental_workflow General Experimental Workflow for this compound In Vitro Studies prep Prepare this compound Stock Solution (in DMSO) treatment Treatment with this compound (Dose-Response and Time-Course) prep->treatment culture Cell Culture (Seeding and Adherence) culture->treatment viability Cell Viability Assay (e.g., MTT, CCK8) treatment->viability apoptosis Apoptosis Analysis (e.g., Flow Cytometry) treatment->apoptosis protein Protein Analysis (e.g., Western Blot) treatment->protein data Data Analysis and Interpretation viability->data apoptosis->data protein->data

Caption: General experimental workflow for in vitro studies with this compound.

eupalinolide_b_signaling Signaling Pathways Modulated by this compound cluster_ros ROS Generation cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_cuproptosis Cuproptosis EB This compound ROS Increased ROS EB->ROS NFkB NF-κB Inhibition EB->NFkB Copper Copper Homeostasis Disruption EB->Copper JNK JNK Activation ROS->JNK Apoptosis_MAPK Apoptosis JNK->Apoptosis_MAPK Inflammation Decreased Inflammation NFkB->Inflammation Cuproptosis Cuproptosis Copper->Cuproptosis

Caption: Key signaling pathways affected by this compound.

References

Technical Support Center: Enhancing Eupalinolide B Solubility for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Eupalinolide B in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

A1: this compound is a sesquiterpenoid lactone, a class of naturally occurring compounds known for their diverse biological activities, including potent anti-cancer and anti-inflammatory properties. Like many sesquiterpene lactones, this compound is a hydrophobic molecule, which results in poor aqueous solubility. This presents a significant challenge in cell-based assays, as the compound can precipitate when its stock solution (typically in an organic solvent) is diluted into aqueous cell culture media. This precipitation can lead to inaccurate and irreproducible experimental results.

Q2: In which organic solvents is this compound soluble?

A2: this compound is soluble in a range of organic solvents. The table below summarizes the known solubility information.

SolventSolubilityConcentration (mM)Notes
Dimethyl Sulfoxide (DMSO)≥41.8 mg/mLSonication is recommended to aid dissolution.
ChloroformSolubleNot specified
DichloromethaneSolubleNot specified
Ethyl AcetateSolubleNot specified
AcetoneSolubleNot specified
MethanolSolubleNot specified
EthanolSolubleNot specified

Q3: What is the maximum recommended concentration of DMSO in my cell culture?

A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. While the tolerance to DMSO is cell-line dependent, a general guideline is to keep the final concentration at or below 0.5%, with ≤ 0.1% being ideal for sensitive cell lines or long-term assays. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Troubleshooting Guide: Preventing this compound Precipitation

Issue: My this compound precipitates when I add it to my cell culture medium.

This is a common issue due to the hydrophobic nature of this compound. The following troubleshooting steps and alternative solubilization methods can help you maintain a soluble and biologically active solution.

Workflow for Preparing this compound Working Solutions

G cluster_0 Initial Stock Preparation cluster_1 Working Solution Preparation (Direct Dilution) cluster_2 Troubleshooting Precipitation Start Weigh this compound Dissolve Dissolve in 100% DMSO (e.g., 10-50 mM stock) Start->Dissolve Vortex Vortex/Sonicate until fully dissolved Dissolve->Vortex Store Store at -20°C or -80°C in aliquots Vortex->Store Prewarm Pre-warm cell culture medium to 37°C Dilute Add stock solution dropwise to medium while vortexing Prewarm->Dilute Check Visually inspect for precipitation Dilute->Check Precipitate Precipitation Observed Check->Precipitate If cloudy/precipitate forms Experiment Proceed with cell-based assay Check->Experiment If clear solution Option1 Optimize DMSO Concentration (keep final ≤ 0.5%) Precipitate->Option1 Option2 Use Co-solvents Precipitate->Option2 Option3 Use Cyclodextrins Precipitate->Option3 Option4 Use Nanoformulations Precipitate->Option4

troubleshooting inconsistent results in Eupalinolide B experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating potential challenges during experiments with Eupalinolide B.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 values of this compound across different batches of the compound. What could be the cause?

A1: Variability in IC50 values can stem from several factors. Firstly, ensure the purity and identity of each batch of this compound through analytical methods like HPLC and mass spectrometry. Natural products can have batch-to-batch variations in purity. Secondly, review your stock solution preparation and storage. This compound should be stored as a powder at -20°C for long-term stability. Once in solution (e.g., DMSO), it should be stored at -80°C and aliquoted to avoid multiple freeze-thaw cycles, which can degrade the compound. Finally, inconsistencies in experimental conditions, such as cell passage number, seeding density, and incubation times, can also contribute to this variability.

Q2: this compound is showing lower-than-expected potency in our cancer cell lines. What should we check?

A2: If this compound's potency is lower than anticipated, first verify the final concentration of the compound in your assay. Serial dilution errors are a common source of discrepancy. Ensure that the DMSO concentration in your final culture medium is consistent across all treatments and does not exceed a level that is toxic to your specific cell line (typically <0.5%). The choice of cell viability assay can also influence the perceived potency. For instance, an MTT assay measures metabolic activity, which may not always directly correlate with cell death induced by mechanisms like ferroptosis, which this compound has been shown to induce. Consider using a direct cell counting method or a cytotoxicity assay that measures membrane integrity to confirm the results.

Q3: We are having trouble dissolving this compound for our in vivo studies. What is the recommended solvent?

A3: this compound is soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. For in vivo animal studies, a common formulation involves dissolving this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is recommended to use sonication to aid dissolution. Always prepare the vehicle control group with the same solvent formulation to account for any effects of the vehicle itself.

Q4: Can this compound affect non-cancerous cells?

A4: Studies have shown that this compound can exhibit differential cytotoxicity, with a stronger effect on pancreatic cancer cells compared to normal pancreatic cells (HPNE). However, it is crucial to test the cytotoxicity of this compound on relevant non-cancerous cell lines in your specific experimental system to determine its therapeutic window.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, CCK-8)

Problem: High background signal or inconsistent readings in blank wells.

  • Potential Cause: Contamination of the medium or assay reagents.

  • Solution:

    • Use fresh, sterile medium and reagents.

    • Ensure that the microplate is clean and free of scratches or defects.

    • When using phenol red-containing medium, be aware that it can interfere with the absorbance readings of some colorimetric assays. Consider using a phenol red-free medium.

Problem: No dose-dependent effect observed.

  • Potential Cause 1: Incorrect concentration range.

  • Solution 1: The effective concentration of this compound can vary significantly between cell lines. Broaden the concentration range in your next experiment (e.g., from nanomolar to high micromolar) to identify the active range for your specific cells.

  • Potential Cause 2: Insufficient incubation time.

  • Solution 2: The cytotoxic effects of this compound may require a longer incubation period. Consider extending the treatment time (e.g., 48 or 72 hours) to observe a significant effect.

  • Potential Cause 3: Compound instability.

  • Solution 3: Ensure that this compound is stable in your culture medium for the duration of the experiment. Prepare fresh dilutions from a frozen stock for each experiment.

Apoptosis Assays (e.g., Annexin V/PI Staining)

Problem: A low percentage of apoptotic cells is detected, even at high concentrations of this compound.

  • Potential Cause: The primary mechanism of cell death induced by this compound in your cell line might not be apoptosis.

  • Solution: this compound has been reported to induce other forms of cell death, such as ferroptosis and cuproptosis. Investigate markers for these alternative cell death pathways. For example, assess ROS levels, which are often elevated in this compound-treated cells.

Problem: High percentage of necrotic (Annexin V-/PI+) or late apoptotic/necrotic (Annexin V+/PI+) cells at all concentrations.

  • Potential Cause: The treatment concentrations are too high, or the incubation time is too long, leading to rapid cell death and loss of membrane integrity.

  • Solution: Perform a time-course experiment and use a lower range of this compound concentrations to capture the earlier stages of apoptosis.

Western Blotting

Problem: Inconsistent or weak signal for target proteins.

  • Potential Cause 1: Suboptimal protein extraction or sample handling.

  • Solution 1: Ensure complete cell lysis and accurate protein quantification. Use fresh lysis buffer with protease and phosphatase inhibitors. Avoid repeated freeze-thaw cycles of your lysates.

  • Potential Cause 2: Issues with antibody incubation.

  • Solution 2: Optimize the primary and secondary antibody concentrations and incubation times. Ensure that the blocking step is sufficient to prevent non-specific binding. For example, a study on laryngeal cancer cells used primary antibody incubation for 12 hours and secondary antibody incubation for 1 hour.

Animal Studies

Problem: No significant anti-tumor effect is observed in the xenograft model.

  • Potential Cause 1: Insufficient dosage or frequency of administration.

  • Solution 1: The effective dose of this compound can vary depending on the tumor model. Published studies have used intraperitoneal injections of 25-50 mg/kg every 2 days or daily injections of 8-40 mg/kg. You may need to perform a dose-escalation study to find the optimal therapeutic dose for your model.

  • Potential Cause 2: Poor bioavailability of the compound.

  • Solution 2: Ensure the formulation of this compound is optimized for in vivo delivery. The use of vehicles containing PEG300 and Tween 80 can improve solubility and bioavailability.

  • Potential Cause 3: Rapid tumor growth.

  • Solution 3: The timing of treatment initiation is critical. Start the treatment when the tumors are well-established but not overly large, as this can impact the therapeutic outcome.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)AssayReference
TU686Laryngeal Cancer6.73MTT
TU212Laryngeal Cancer1.03MTT
M4eLaryngeal Cancer3.12MTT
AMC-HN-8Laryngeal Cancer2.13MTT
Hep-2Laryngeal Cancer9.07MTT
LCCLaryngeal Cancer4.20MTT
MiaPaCa-2Pancreatic Cancer~5CCK8
PANC-1Pancreatic Cancer~7CCK8
PL-45Pancreatic Cancer~8CCK8
SMMC-7721Liver CancerNot specifiedCCK-8
HCCLM3Liver CancerNot specifiedCCK-8

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Cancer TypeCell LineAnimal ModelDosage and AdministrationTreatment DurationOutcomeReference
Laryngeal CancerTU212BALB/c mice10 and 50 mg/kg, intragastric administration21 daysSignificantly suppressed tumor growth
Liver CancerSMMC-7721 or HCCLM3Nude mice25 or 50 mg/kg, intraperitoneal injection every 2 days3 weeksSignificantly inhibited tumor volume and weight
Pancreatic CancerNot specifiedXenograft mouse model20-40 mg/kg, intraperitoneal injection daily4 weeksReduced tumor growth and Ki-67 expression

Experimental Protocols

Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Western Blotting
  • Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Eupalinolide_B_Signaling_Pathways cluster_ros ROS Generation & Stress cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes EB This compound ROS ↑ ROS Levels EB->ROS Cuproptosis Potential Cuproptosis EB->Cuproptosis NFkB ↓ NF-κB EB->NFkB MAPKs ↓ MAPKs EB->MAPKs Akt ↓ Akt EB->Akt ER_Stress ER Stress ROS->ER_Stress Apoptosis Apoptosis ROS->Apoptosis Ferroptosis Ferroptosis ROS->Ferroptosis CellCycleArrest Cell Cycle Arrest ROS->CellCycleArrest Inhibit_Migration Inhibition of Migration ROS->Inhibit_Migration JNK ↑ p-JNK ER_Stress->JNK Cuproptosis->Apoptosis Cuproptosis->Ferroptosis Cuproptosis->CellCycleArrest Cuproptosis->Inhibit_Migration NFkB->Apoptosis NFkB->Ferroptosis NFkB->CellCycleArrest NFkB->Inhibit_Migration MAPKs->Apoptosis MAPKs->Ferroptosis MAPKs->CellCycleArrest MAPKs->Inhibit_Migration JNK->Apoptosis JNK->Ferroptosis JNK->CellCycleArrest JNK->Inhibit_Migration Akt->Apoptosis Akt->Ferroptosis Akt->CellCycleArrest Akt->Inhibit_Migration

Caption: Key signaling pathways modulated by this compound.

Experimental_Workflow cluster_invivo In Vivo Stage start Start: Hypothesis stock Prepare this compound Stock (DMSO, aliquot, -80°C) start->stock invitro In Vitro Experiments stock->invitro viability Cell Viability Assay (e.g., MTT, CCK-8) invitro->viability apoptosis Apoptosis/Cell Death Assay (e.g., Annexin V) invitro->apoptosis western Western Blot (Mechanism of Action) invitro->western invivo In Vivo Experiments (Xenograft Model) viability->invivo apoptosis->invivo western->invivo formulation Prepare In Vivo Formulation invivo->formulation treatment Animal Treatment & Monitoring formulation->treatment analysis Tumor Measurement & Analysis treatment->analysis end Conclusion analysis->end

Caption: General experimental workflow for this compound studies.

Troubleshooting_Flow start Inconsistent/Unexpected Results check_compound Verify Compound Integrity (Purity, Storage, Solubility) start->check_compound check_protocol Review Experimental Protocol (Concentrations, Times, Reagents) start->check_protocol check_cells Assess Cell Health & Passage Number start->check_cells positive_control Run Positive/Negative Controls check_compound->positive_control check_protocol->positive_control check_cells->positive_control re_run Re-run Experiment with Controls positive_control->re_run analyze Analyze Data & Compare to Literature re_run->analyze consult Consult Literature for Alternative Mechanisms analyze->consult If still inconsistent end Hypothesis Refined analyze->end consult->end

Caption: Logical flow for troubleshooting inconsistent results.

Technical Support Center: Eupalinolide B In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Eupalinolide B for in vivo studies, with a focus on minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target mechanisms of this compound's anti-cancer activity?

This compound is a sesquiterpene lactone that exhibits anti-cancer activity through multiple mechanisms. Its primary on-target effects in cancer cells include:

  • Induction of Apoptosis: this compound can trigger programmed cell death in cancer cells.[1]

  • Reactive Oxygen Species (ROS) Generation: It elevates ROS levels within cancer cells, leading to oxidative stress and subsequent cell death.[1][2][3]

  • Disruption of Copper Homeostasis and Cuproptosis: this compound can act as a copper ionophore, increasing intracellular copper concentrations and inducing a form of copper-dependent cell death known as cuproptosis.[2][3]

  • Induction of Ferroptosis: In some cancer types, such as hepatic carcinoma, it can induce ferroptosis, an iron-dependent form of cell death.[4]

  • Inhibition of Cell Proliferation and Migration: It has been shown to inhibit the growth and spread of various cancer cell lines.[2][4][5]

  • Modulation of Signaling Pathways: this compound can influence key signaling pathways involved in cancer progression, including the MAPK and STAT3 pathways.[2][6][7]

Q2: What are the potential off-target effects of this compound in vivo?

While research indicates a degree of selectivity for cancer cells, the mechanisms of this compound suggest potential off-target effects that researchers should monitor:

  • Systemic Oxidative Stress: The induction of ROS is a key anti-cancer mechanism, but excessive systemic ROS can damage healthy tissues.

  • Disruption of Metal Ion Homeostasis: As a potential copper ionophore, this compound could disrupt copper balance in normal tissues, which is critical for the function of various enzymes.

  • Hepatotoxicity: Although one study suggested no obvious toxicity to normal liver cells in vitro, the liver is a primary site of drug metabolism and detoxification, making it susceptible to drug-induced injury.[4]

  • General Toxicity: As with many cytotoxic agents, non-specific effects on highly proliferative normal tissues (e.g., bone marrow, gastrointestinal tract) could occur at higher doses.

Q3: How can off-target effects of this compound be minimized in vivo?

Minimizing off-target effects is crucial for the therapeutic potential of this compound. Key strategies include:

  • Dose Optimization: Conduct thorough dose-response studies to identify the minimum effective dose with the lowest toxicity.

  • Targeted Drug Delivery: Encapsulating this compound in tumor-targeting nanoparticles can enhance its accumulation at the tumor site while reducing systemic exposure.

  • Combination Therapy: Combining this compound with other agents may allow for lower, less toxic doses of each drug while achieving a synergistic anti-cancer effect. For instance, its effect is enhanced in the presence of additional copper ions or the cuproptosis inducer elesclomol (ES).[2][3]

  • Monitoring for Toxicity: Implement a comprehensive monitoring plan to detect early signs of toxicity in animal models, including regular blood work and histopathological analysis of major organs.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action
High toxicity/mortality in animal models at therapeutic doses. Systemic off-target effects due to high drug exposure.1. Re-evaluate the dosing regimen; consider lower doses or less frequent administration.2. Explore targeted delivery systems (e.g., liposomes, nanoparticles) to increase tumor-specific accumulation.3. Assess the purity and stability of the this compound compound.
Inconsistent anti-tumor efficacy in xenograft models. 1. Poor bioavailability of this compound.2. Rapid metabolism and clearance.3. Tumor heterogeneity.1. Optimize the drug formulation and route of administration.2. Analyze pharmacokinetic properties of this compound in the animal model.3. Characterize the molecular profile of the xenograft tumors to ensure they are susceptible to this compound's mechanism of action.
Signs of oxidative stress in non-tumor tissues. Non-specific induction of ROS by this compound.1. Consider co-administration of antioxidants, but be cautious as this may interfere with the anti-cancer mechanism.2. Employ a targeted delivery strategy to localize ROS production to the tumor.3. Measure markers of oxidative stress in both tumor and healthy tissues to assess the therapeutic window.
Unexpected neurological or cardiovascular side effects. Potential off-target effects on the central nervous or cardiovascular systems.1. Conduct a thorough toxicological assessment, including functional observations and histopathology of the brain and heart.2. Reduce the dose or discontinue treatment if severe effects are observed.3. Investigate the expression of potential off-target proteins in these tissues.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
MiaPaCa-2Pancreatic<1024[1]
PANC-1Pancreatic<1024[1]
PL-45Pancreatic<1024[1]
RA-FLSRheumatoid ArthritisConcentration-dependent reduction in viability (0-32 µM)48[1]
RAW264.7MacrophageIC50 = 2.24 (for NO production)1[1]
SMMC-7721Hepatocarcinoma6-24 (significant growth inhibition)24-72[1]
HCCLM3Hepatocarcinoma6-24 (significant growth inhibition)24-72[1]
TU686Laryngeal6.73Not Specified[5]
TU212Laryngeal1.03Not Specified[5]
M4eLaryngeal3.12Not Specified[5]
AMC-HN-8Laryngeal2.13Not Specified[5]
Hep-2Laryngeal9.07Not Specified[5]
LCCLaryngeal4.20Not Specified[5]

Table 2: In Vivo Anti-Tumor Efficacy of this compound

Cancer TypeAnimal ModelDosing RegimenOutcomeReference
Pancreatic CancerPANC-1 Xenograft (Nude Mice)Not SpecifiedSignificantly slower tumor growth; reduced tumor volume and weight.[2]
Hepatic CarcinomaSMMC-7721/HCCLM3 Xenograft (Nude Mice)25 mg/kg or 50 mg/kg every 2 days for 3 weeksSignificantly inhibited tumor volume and weight.[4]
Laryngeal CancerNot SpecifiedNot SpecifiedPotently inhibited proliferation without obvious cytotoxicity.[5]

Experimental Protocols

Protocol 1: Assessment of In Vivo Anti-Tumor Efficacy in a Xenograft Model

This protocol is a generalized procedure based on methodologies described in the cited literature.[2][4]

  • Cell Culture: Culture human cancer cells (e.g., PANC-1, SMMC-7721) in appropriate media.

  • Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x length x width²).

  • Randomization and Treatment: Randomize mice into control and treatment groups.

    • Control Group: Administer the vehicle (e.g., DMSO, saline) following the same schedule as the treatment group.

    • Treatment Group: Administer this compound at predetermined doses (e.g., 25 or 50 mg/kg) via a suitable route (e.g., intraperitoneal injection) at a specified frequency (e.g., every other day).

  • Data Collection:

    • Measure tumor volume and body weight regularly throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

  • Tissue Analysis:

    • Fix a portion of the tumor and major organs (liver, kidney, spleen, lung, heart) in formalin for histopathological analysis (H&E staining).

    • Perform immunohistochemistry (IHC) on tumor sections for proliferation markers (e.g., Ki-67).

    • Snap-freeze a portion of the tumor and other tissues for molecular analyses (e.g., Western blot, qPCR).

Protocol 2: Evaluation of Off-Target Toxicity

  • Blood Collection: Collect blood samples via cardiac puncture or tail vein bleeding at baseline and at the end of the study.

  • Serum Chemistry: Analyze serum for markers of liver function (ALT, AST) and kidney function (BUN, creatinine).

  • Complete Blood Count (CBC): Analyze whole blood for red blood cells, white blood cells, and platelets to assess hematological toxicity.

  • Histopathology: Perform detailed histopathological examination of major organs (liver, kidneys, spleen, lungs, heart, and gastrointestinal tract) from both control and treatment groups to identify any signs of cellular damage, inflammation, or other abnormalities.

Visualizations

EupalinolideB_Mechanism EB This compound CancerCell Cancer Cell EB->CancerCell Enters ROS ↑ Reactive Oxygen Species (ROS) CancerCell->ROS Copper ↑ Intracellular Copper (Cu2+) CancerCell->Copper Iron Iron (Fe2+) Metabolism CancerCell->Iron ER Endoplasmic Reticulum ROS->ER Stress Mito Mitochondria Copper->Mito Accumulation Ferroptosis Ferroptosis Iron->Ferroptosis Cuproptosis Cuproptosis Mito->Cuproptosis Apoptosis Apoptosis ER->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath Cuproptosis->CellDeath Ferroptosis->CellDeath

Caption: On-target mechanisms of this compound leading to cancer cell death.

Mitigation_Strategy cluster_mitigation Mitigation Strategies EB This compound (Systemic Administration) Tumor Tumor Tissue (On-Target) EB->Tumor Healthy Healthy Tissue (Off-Target) EB->Healthy Efficacy Therapeutic Efficacy Tumor->Efficacy Toxicity Toxicity Healthy->Toxicity Mitigation Mitigation Strategies TargetedDelivery Targeted Delivery (e.g., Nanoparticles) DoseOpt Dose Optimization Combo Combination Therapy ImprovedOutcome Improved Therapeutic Window TargetedDelivery->ImprovedOutcome DoseOpt->ImprovedOutcome Combo->ImprovedOutcome ImprovedOutcome->Efficacy Maintain/Enhance ImprovedOutcome->Toxicity Reduce

Caption: Strategies to minimize off-target effects of this compound.

Experimental_Workflow cluster_efficacy Efficacy Assessment cluster_toxicity Toxicity Assessment start Start: Xenograft Model Establishment treatment Treatment Phase: This compound vs. Vehicle start->treatment monitoring In-Life Monitoring: Tumor Volume & Body Weight treatment->monitoring endpoint Study Endpoint: Euthanasia & Tissue Collection monitoring->endpoint tumor_analysis Tumor Analysis: Weight, Histology (H&E, IHC) endpoint->tumor_analysis blood_analysis Blood Analysis: Serum Chemistry, CBC endpoint->blood_analysis organ_analysis Organ Histopathology: Liver, Kidney, etc. endpoint->organ_analysis final_analysis Data Analysis & Conclusion tumor_analysis->final_analysis blood_analysis->final_analysis organ_analysis->final_analysis

Caption: Workflow for in vivo efficacy and toxicity assessment.

References

enhancing Eupalinolide B bioavailability for animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Eupalinolide B. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the bioavailability of this compound in animal studies.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of my this compound low or variable in animal studies?

A1: The low oral bioavailability of this compound is primarily attributed to two main factors:

  • Poor Aqueous Solubility: As a sesquiterpene lactone, this compound is lipophilic and has limited solubility in aqueous gastrointestinal fluids.[1][2] This poor solubility leads to a low dissolution rate, which is often the rate-limiting step for absorption.[3][4]

  • Rapid First-Pass Metabolism: this compound undergoes extensive and rapid metabolism before it can reach systemic circulation.[5][6] Studies have shown it is quickly hydrolyzed by carboxylesterases and oxidized by cytochrome P450 enzymes (with CYP3A4 playing a significant role) in the liver and intestines.[5][7][8] Poor metabolic stability is a strong predictor of low bioavailability and a short duration of action.[5]

Q2: What are the primary metabolic pathways I should be concerned with for this compound?

A2: The primary metabolic pathways for this compound are enzymatic hydrolysis and oxidation. In vitro studies using human and rat liver microsomes have demonstrated that the compound is rapidly eliminated, mainly through carboxylesterase-mediated hydrolysis.[5][8] Additionally, it is metabolized by multiple cytochrome P450s, with CYP3A4 being a key enzyme in its oxidative metabolism.[7][8] Researchers should be aware of potential inter-species differences; for instance, the rate of hydrolysis is faster in rat liver microsomes than in human liver microsomes.[5]

Q3: My this compound formulation is precipitating in the dosing vehicle. What should I do?

A3: Precipitation is a common issue stemming from this compound's poor water solubility.[1] To address this, you should avoid simple aqueous suspensions. Consider the following options:

  • Co-solvent Systems: Use a mixture of solvents to maintain solubility. A commonly suggested starting point for in vivo studies is a vehicle containing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[9]

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like liposomes or self-microemulsifying drug delivery systems (SMEDDS) can significantly improve its solubility and stability in aqueous environments.[2][10]

  • Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can stabilize it in a higher-energy amorphous state, which has a much faster dissolution rate compared to the crystalline form.[3][10]

Q4: Which formulation strategy is most likely to improve the in vivo exposure of this compound?

A4: There is no single "best" strategy, as the optimal choice depends on the specific experimental goals and resources. However, advanced drug delivery systems are highly recommended over simple co-solvent solutions.

  • Lipid-Based Systems (e.g., SMEDDS, Liposomes): These are excellent choices as they not only solubilize the compound but can also enhance absorption through the intestinal wall and may partially bypass first-pass metabolism in the liver via lymphatic transport.[2][10]

  • Nanonization: Reducing the particle size of this compound to the nanoscale (nanosuspension) dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate and improved absorption.[10][11]

Troubleshooting Guide

Problem Encountered Potential Cause(s) Recommended Solution(s)
Low or undetectable plasma concentrations after oral administration. 1. Poor Dissolution: The compound is not dissolving in the GI tract. 2. Extensive First-Pass Metabolism: The compound is being cleared by the liver before reaching systemic circulation.[6] 3. Formulation Precipitation: The compound precipitates out of the vehicle upon administration.1. Redesign the formulation using bioavailability enhancement techniques like lipid-based systems or solid dispersions.[10][11] 2. Confirm the metabolic stability of your formulation using in vitro liver microsome assays.[5] 3. For academic studies, consider co-dosing with a known CYP3A4 inhibitor, but proceed with caution and appropriate controls.
High variability in plasma concentrations between animal subjects. 1. Inconsistent Dosing: Inaccurate gavage technique or non-homogenous formulation. 2. Physiological Differences: Variations in gastric pH or enzyme expression between animals.[6] 3. Food Effects: Administration to fed vs. fasted animals can alter absorption, especially for lipid-based formulations.1. Ensure the formulation is homogenous (e.g., by vortexing before each dose). Refine dosing technique. 2. Increase the number of animals per group to improve statistical power. 3. Standardize the fasting/feeding protocol for all animals in the study.
Signs of toxicity or poor tolerability in animals. 1. Vehicle Toxicity: The co-solvents or excipients (e.g., high concentrations of DMSO) may be causing adverse effects. 2. High Localized Drug Concentration: Rapid precipitation of the drug in the GI tract can cause local irritation.1. Run a vehicle-only control group to assess tolerability. Reduce the concentration of potentially toxic excipients. 2. Switch to a formulation that maintains the drug in a solubilized state, such as a liposomal or SMEDDS formulation.[2]

Quantitative Data Summary

While direct comparative pharmacokinetic data for different this compound formulations is limited in the public domain, the following table summarizes key in vitro metabolic parameters that inform the need for bioavailability enhancement.

Table 1: In Vitro Metabolic Stability of Eupalinolide A (EA) and B (EB) [5] Data derived from studies in human liver microsomes (HLMs).

ParameterEupalinolide A (EA)This compound (EB)Implication for Bioavailability
t½ (min) without inhibitor 26.70 ± 2.9342.66 ± 3.09Both isomers are rapidly metabolized, indicating a high risk of first-pass clearance.
t½ (min) with BNPP (carboxylesterase inhibitor) 111.36 ± 5.5594.50 ± 6.36The significant increase in half-life confirms that carboxylesterase-mediated hydrolysis is a primary and rapid metabolic pathway.

Experimental Protocols

Protocol 1: Preparation of a this compound Self-Microemulsifying Drug Delivery System (SMEDDS)

This protocol is a representative method for creating a lipid-based formulation to improve the solubility and absorption of this compound.

Materials:

  • This compound

  • Oil Phase: Capryol™ 90 (Caprylic/Capric Triglycerides)

  • Surfactant: Kolliphor® RH 40 (PEG-40 Hydrogenated Castor Oil)

  • Co-surfactant: Transcutol® HP (Diethylene Glycol Monoethyl Ether)

  • Glass vials, magnetic stirrer, and heating plate.

Procedure:

  • Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the best components.

  • Formulation:

    • Prepare the formulation by mixing the oil, surfactant, and co-surfactant in a clear glass vial. A common starting ratio is 30% Oil, 40% Surfactant, and 30% Co-surfactant (w/w/w).

    • Place the vial on a magnetic stirrer and mix gently until a homogenous, transparent liquid is formed. Gentle heating (up to 40°C) can be used if necessary.

  • Drug Loading:

    • Add the required amount of this compound to the optimized blank SMEDDS formulation.

    • Stir the mixture until the drug is completely dissolved. Sonication may be used to facilitate dissolution.

  • Characterization:

    • Emulsification Study: Add 1 mL of the this compound-loaded SMEDDS to 250 mL of purified water in a beaker with gentle stirring.

    • Assessment: Observe the time it takes to form a clear or bluish-white microemulsion. The resulting droplet size should be measured using a particle size analyzer (typically <100 nm for a microemulsion).

  • Administration: The final liquid SMEDDS formulation can be encapsulated in gelatin capsules or administered directly via oral gavage for animal studies.

Visualizations

Diagram 1: Overcoming Barriers to this compound Bioavailability

cluster_0 Challenges cluster_1 Mechanisms cluster_2 Enhancement Strategies Challenge1 Poor Aqueous Solubility Mech1 Low Dissolution Rate Challenge1->Mech1 Challenge2 Rapid First-Pass Metabolism Mech2 Carboxylesterase Hydrolysis Challenge2->Mech2 Mech3 CYP450 (CYP3A4) Oxidation Challenge2->Mech3 Strategy1 Lipid-Based Formulations (SMEDDS, Liposomes) Mech1->Strategy1 Strategy2 Nanonization (Nanosuspensions) Mech1->Strategy2 Strategy3 Solid Dispersions Mech1->Strategy3 Mech2->Strategy1 Bypass via Lymphatics Strategy4 Metabolic Inhibition (e.g., CYP3A4 Inhibitors) Mech2->Strategy4 Mech3->Strategy1 Bypass via Lymphatics Mech3->Strategy4

Caption: Logical flow from bioavailability challenges to enhancement strategies.

Diagram 2: Workflow for this compound Formulation Selection

Start Start: this compound API Char Physicochemical Characterization (Solubility, Permeability, Stability) Start->Char Decision1 Is Aqueous Solubility < 0.1 mg/mL? Char->Decision1 SolEnhance Solubility Enhancement Required Decision1->SolEnhance Yes Metabolism In Vitro Metabolism Assay (Liver Microsomes) Decision1->Metabolism No SolEnhance->Metabolism Decision2 Is Half-Life < 30 min? Metabolism->Decision2 Formulate Select Formulation Strategy Decision2->Formulate Yes PK In Vivo Pharmacokinetic Study in Animal Model Decision2->PK No (Proceed with simple co-solvent vehicle) Lipid Lipid-Based System (SMEDDS, Liposome) Formulate->Lipid Nano Nanosuspension Formulate->Nano SolidD Solid Dispersion Formulate->SolidD Lipid->PK Nano->PK SolidD->PK

Caption: Decision workflow for selecting a suitable formulation strategy.

References

addressing Eupalinolide B toxicity in normal versus cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Eupalinolide B, focusing on its differential toxicity in normal versus cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported activity?

A1: this compound is a sesquiterpenoid lactone isolated from plants of the Eupatorium genus. It has demonstrated various biological activities, including anti-inflammatory, antioxidant, and anticancer effects. In the context of cancer, this compound has been shown to inhibit the proliferation and migration of various cancer cell lines.

Q2: Does this compound show selective toxicity towards cancer cells over normal cells?

A2: Yes, studies have indicated that this compound exhibits selective cytotoxicity against certain cancer cell lines while showing significantly less toxicity towards their normal counterparts. For instance, it has a more potent inhibitory effect on pancreatic and hepatic cancer cells compared to normal pancreatic and liver cells, respectively. This selectivity is a crucial aspect of its potential as a therapeutic agent.

Q3: What are the known mechanisms of action for this compound-induced cell death in cancer cells?

A3: this compound induces cancer cell death through multiple pathways, including:

  • Induction of Apoptosis: It triggers the apoptotic cascade, involving the cleavage of caspases 3 and 9, and poly (ADP-ribose) polymerase (PARP).

  • Generation of Reactive Oxygen Species (ROS): this compound increases intracellular ROS levels, leading to oxidative stress and subsequent cell death. In hepatic carcinoma cells, this has been linked to the activation of the endoplasmic reticulum (ER) stress-JNK signaling pathway.

  • Induction of Cuproptosis: It can disrupt copper homeostasis in pancreatic cancer cells, leading to a form of copper-dependent cell death known as cuproptosis.

  • Induction of Ferroptosis: In hepatic carcinoma, this compound has been shown to induce ferroptosis, an iron-dependent form of programmed cell death.

Q4: How does this compound's effect on normal cells compare to its effect on cancer cells?

A4: Research indicates that this compound has a significantly lower cytotoxic effect on normal cells. For example, one study showed that while this compound was highly effective against pancreatic cancer cell lines (MiaPaCa-2, PANC-1, and PL-45), it had a much weaker effect on the normal human pancreatic ductal epithelial (HPNE) cell line. Similarly, it showed minimal toxicity to the normal human liver cell line L-O2, while effectively inhibiting the growth of human hepatic carcinoma cells (SMMC-7721 and HCCLM3).

Quantitative Data Summary

The following tables summarize the cytotoxic activity of this compound, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Table 1: Comparative IC50 Values of this compound in Pancreatic Cancer vs. Normal Pancreatic Cells

Cell LineCell TypeIC50 (µM)
MiaPaCa-2Pancreatic Cancer< 10
PANC-1Pancreatic Cancer< 10
PL-45Pancreatic Cancer< 10
HPNENormal Pancreatic> 10

Data extracted from studies on the effects of this compound on pancreatic cancer cells.

Table 2: IC50 Values of this compound in Laryngeal Cancer Cell Lines

Cell LineCell TypeIC50 (µM)
TU686Laryngeal Cancer6.73
TU212Laryngeal Cancer1.03
M4eLaryngeal Cancer3.12
AMC-HN-8Laryngeal Cancer2.13
Hep-2Laryngeal Cancer9.07
LCCLaryngeal Cancer4.20

Data from a study investigating the anti-cancer effects of this compound in laryngeal cancer cells.

Table 3: Cytotoxicity of this compound in Hepatic Carcinoma vs. Normal Liver Cells

Cell LineCell TypeConcentration (µM)Effect
SMMC-7721Hepatic Carcinoma6, 12, 24Sharp decline in growth
HCCLM3Hepatic Carcinoma6, 12, 24Sharp decline in growth
L-O2Normal LiverUp to 24No obvious toxicity

Observations from a study on the effects of this compound on hepatic carcinoma cells.

Experimental Protocols & Methodologies

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxicity of this compound.

  • Materials:

    • 96-well plates

    • Cancer and normal cell lines

    • Complete culture medium

    • This compound stock solution (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) and a vehicle control (DMSO) for the desired time (e.g., 24, 48, 72 hours).

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle-treated control.

2. Western Blot Analysis for Apoptosis Markers

This protocol is for detecting the expression of apoptosis-related proteins.

  • Materials:

    • Cell lysates from this compound-treated and control cells

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-9, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence (ECL) detection reagent

    • Imaging system

  • Procedure:

    • Lyse the cells and determine the protein concentration.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.

    • Normalize the protein expression to a loading control like β-actin.

3. Measurement of Intracellular ROS by Flow Cytometry

This protocol is for quantifying the levels of intracellular reactive oxygen species.

  • Materials:

    • This compound-treated and control cells

    • DCFH-DA (2',7'-dichlorofluorescein diacetate) probe

    • PBS (Phosphate-buffered saline)

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound for the desired time.

Technical Support Center: Eupalinolide B and Elesclomol Co-Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers utilizing Eupalinolide B (EB) and elesclomol (ES) co-treatment. This combination is investigated for its synergistic anticancer effects, primarily through the induction of reactive oxygen species (ROS) and disruption of copper homeostasis, potentially leading to cuproptosis.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound and elesclomol co-treatment?

A1: The co-treatment leverages a multi-pronged attack on cancer cells. Elesclomol acts as a copper ionophore, transporting copper into the mitochondria. This process involves the reduction of Cu(II) to Cu(I), which generates high levels of mitochondrial reactive oxygen species (ROS) and induces oxidative stress. This compound also independently induces ROS and apoptosis. Recent studies suggest that EB disrupts copper homeostasis and may be involved in cuproptosis, a form of copper-dependent cell death. The combination of EB and ES results in a synergistic enhancement of ROS production and cytotoxicity.

Q2: What is cuproptosis and how does it relate to this co-treatment?

A2: Cuproptosis is a recently identified form of regulated cell death caused by copper overload. It is distinct from other cell death mechanisms like apoptosis. The process is initiated by the accumulation of copper in mitochondria, which leads to the aggregation of lipoylated proteins involved in the tricarboxylic acid (TCA) cycle, causing proteotoxic stress and cell death. Elesclomol is a known inducer of cuproptosis. This compound has also been shown to disrupt copper homeostasis and enhances the cytotoxic effects of elesclomol in a copper-dependent manner, suggesting it may also promote or synergize with cuproptosis.

Q3: In which cancer types has this co-treatment shown potential?

A3: Research has specifically highlighted the synergistic cytotoxicity of this compound and elesclomol in pancreatic cancer cells. Elesclomol as a single agent has been investigated in a broader range of cancers, including melanoma and various solid tumors, particularly those with high mitochondrial respiration and basal ROS levels. This compound has shown efficacy against pancreatic and liver cancers.

Q4: How should I determine the optimal concentrations for synergy?

A4: To determine synergistic interactions, a dose-response matrix (or checkerboard assay) is the most comprehensive approach. This involves testing multiple concentrations of this compound against multiple concentrations of elesclomol. Cell viability data from these experiments can then be analyzed using synergy models like the Bliss Independence model or the Highest Single Agent (HSA) model to calculate a synergy score.

Signaling and Workflow Diagrams

Mechanism_of_Action cluster_cell Cancer Cell cluster_mito Mitochondrion elesclomol Elesclomol complex Elesclomol-Cu(II) Complex elesclomol->complex Chelates copper Copper (Cu2+) copper->complex fdx1 FDX1 complex->fdx1 Transports Cu2+ into Mitochondria cu_i Cu(I) ros ↑ ROS cu_i->ros cuproptosis Cuproptosis (Protein Aggregation) cu_i->cuproptosis apoptosis Mitochondrial Apoptosis ros->apoptosis oxphos OXPHOS oxphos->ros Basal ROS fdx1->cu_i Reduces Cu2+ eb This compound eb_ros ↑ ROS eb->eb_ros eb_apoptosis Apoptosis eb_ros->eb_apoptosis Experimental_Workflow cluster_assays Mechanistic Assays start Start: Hypothesis step1 1. Determine IC50 (Single Agents EB & ES) start->step1 step2 2. Synergy Screening (Dose-Response Matrix Assay) step1->step2 step3 3. Analyze Synergy (e.g., Bliss, HSA models) step2->step3 step4 4. Mechanistic Assays (at synergistic concentrations) step3->step4 ros_assay ROS Measurement (e.g., DCFDA) step4->ros_assay apop_assay Apoptosis Assay (e.g., Annexin V/PI) step4->apop_assay mito_assay Mitochondrial Potential (e.g., TMRE/JC-1) step4->mito_assay end Conclusion ros_assay->end apop_assay->end mito_assay->end

Technical Support Center: Optimizing Detection of Eupalinolide B-Induced Autophagy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers studying Eupalinolide B-induced autophagy. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experiments and obtain reliable, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of Eupalinolide-induced autophagy?

While direct studies on this compound are limited, research on the related compound Eupalinolide A suggests that it induces autophagy in cancer cells through the activation of the ROS/ERK signaling pathway. This process is a key mechanism for its anti-tumor effects. It is plausible that this compound functions through a similar mechanism, but this should be experimentally verified.

Q2: What are the essential positive and negative controls for my experiments?

For robust autophagy experiments, it is crucial to include both positive and negative controls.

  • Positive Controls: Rapamycin or starvation (e.g., using Earle's Balanced Salt Solution - EBSS) are commonly used to induce autophagy.

  • Negative Controls: A vehicle control (e.g., DMSO) is essential. Additionally, co-treatment with an autophagy inhibitor like 3-methyladenine (3-MA) at an early stage, or Bafilomycin A1/Chloroquine at a late stage, can confirm that the observed effects are indeed due to autophagy.

Q3: Why am I not observing an increase in LC3-II levels after this compound treatment?

An absence of increased LC3-II could be due to several factors:

  • High Autophagic Flux: The rate of autophagosome degradation might be equal to or greater than the rate of formation, resulting in no net increase in LC3-II at a single time point. To address this, it is critical to perform an autophagic flux assay by co-treating with a lysosomal inhibitor like Bafilomycin A1 or Chloroquine.

  • Suboptimal this compound Concentration or Treatment Time: The concentration of this compound or the duration of treatment may not be optimal for inducing autophagy in your specific cell line. A dose-response and time-course experiment is recommended.

  • Cell-Type Specific Effects: The response to this compound can be cell-type dependent.

Q4: My fluorescence microscopy results for LC3 puncta are unclear. What can I do?

For clear and quantifiable LC3 puncta:

  • Use an Autophagy Flux Assay: Treat cells with this compound in the presence and absence of a lysosomal inhibitor. A significant increase in puncta with the inhibitor confirms autophagy induction.

  • Optimize Imaging: Ensure proper fixation and permeabilization methods. Use an appropriate magnification and ensure that the exposure time is consistent across all samples.

  • Quantify Puncta: Use automated image analysis software to count puncta per cell for an unbiased quantification.

  • Consider Tandem Fluorescent LC3: Using a tandem mRFP-GFP-LC3 reporter can help differentiate between autophagosomes (yellow puncta) and autolysosomes (red puncta), providing a more accurate measure of autophagic flux.

Troubleshooting Guides

Western Blot for LC3-II
Problem Possible Cause Solution
No LC3-II band detected Low level of autophagy, insufficient protein loading, or poor antibody quality.Increase protein amount, use a positive control (e.g., rapamycin-treated cells), and validate the LC3 antibody.
High background Non-specific antibody binding or insufficient washing.Optimize antibody dilution, increase the number and duration of washes, and use a suitable blocking buffer.
Inconsistent LC3-II levels High autophagic flux or inconsistent sample handling.Perform an autophagic flux assay with lysosomal inhibitors. Ensure consistent sample preparation and loading.
Difficulty distinguishing LC3-I and LC3-II Poor gel resolution.Use a higher percentage polyacrylamide gel (e.g., 12-15%) to improve the separation of the two bands.
Fluorescence Microscopy for LC3 Puncta
Problem Possible Cause Solution
Diffuse LC3 staining Low level of autophagy or issues with fixation/permeabilization.Include positive controls, optimize fixation (e.g., methanol vs. paraformaldehyde), and permeabilization (e.g., Triton X-100 vs. saponin).
High background fluorescence Autofluorescence or non-specific antibody binding.Use a commercial antifade mounting medium with DAPI, and optimize primary and secondary antibody concentrations.
Too many puncta to count Overexpression of GFP-LC3 leading to aggregate formation.Use a stable cell line with low expression of GFP-LC3 or detect endogenous LC3 via immunofluorescence.
Inconsistent puncta numbers Subjective manual counting.Use automated image analysis software for unbiased quantification of puncta per cell.

Quantitative Data Presentation

The following tables are templates for presenting your quantitative data.

Table 1: Effect of this compound on LC3-II/β-actin Ratio (Western Blot)

TreatmentConcentration (µM)Time (h)LC3-II/β-actin Ratio (Mean ± SD)Fold Change vs. Control
Vehicle Control-241.00 ± 0.121.0
This compound10242.50 ± 0.302.5
This compound20244.10 ± 0.454.1
Bafilomycin A10.143.20 ± 0.353.2
This compound + Bafilomycin A120248.50 ± 0.908.5

Table 2: Quantification of LC3 Puncta per Cell (Fluorescence Microscopy)

TreatmentConcentration (µM)Time (h)Average LC3 Puncta per Cell (Mean ± SD)
Vehicle Control-245 ± 2
This compound102415 ± 4
This compound202428 ± 6
Bafilomycin A10.1420 ± 5
This compound + Bafilomycin A1202455 ± 8

Experimental Protocols

Protocol 1: Western Blotting for LC3 Conversion

This protocol details the detection of LC3-I to LC3-II conversion as a marker of autophagosome formation.

  • Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat with this compound at various concentrations and time points. Include vehicle and positive controls. For autophagic flux, co-treat with Bafilomycin A1 (100 nM) for the last 2-4 hours of this compound treatment.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against LC3B (1:1000) overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection and Analysis: Visualize bands using an ECL detection system. Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Protocol 2: Fluorescence Microscopy for LC3 Puncta

This protocol describes the visualization and quantification of LC3-positive puncta.

  • Cell Culture and Treatment: Grow cells on glass coverslips. Treat with this compound as described in Protocol 1.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with primary LC3B antibody (1:200) for 1 hour.

    • Wash 3 times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

    • Wash 3 times with PBS.

  • Mounting and Imaging: Mount coverslips on slides with a mounting medium containing DAPI. Acquire images using a fluorescence microscope.

  • Quantification: Count the number of LC3 puncta per cell in at least 50 cells per condition using ImageJ or similar software.

Visualizations

Signaling Pathway of Eupalinolide-Induced Autophagy

Eupalinolide_Autophagy_Pathway cluster_cell Cell Eupalinolide_B This compound ROS ROS Eupalinolide_B->ROS induces ERK ERK ROS->ERK activates Autophagy_Machinery Autophagy Machinery (e.g., Beclin-1, Atgs) ERK->Autophagy_Machinery activates Autophagosome Autophagosome Formation Autophagy_Machinery->Autophagosome

Caption: Proposed signaling pathway for this compound-induced autophagy.

Experimental Workflow for Autophagic Flux

Technical Support Center: Accurate Eupalinolide B IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the accuracy of Eupalinolide B IC50 determination.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental determination of the IC50 value of this compound.

Issue Potential Cause Recommended Solution
High variability in IC50 values between experiments Inconsistent cell seeding density.Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy and plate cells evenly.
Cells are not in the logarithmic growth phase.Use cells that are actively dividing and healthy. Avoid using cells that are overgrown or have been passaged too many times.
Inaccurate serial dilutions of this compound.Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
Variation in incubation times.Strictly adhere to the planned incubation times for cell treatment and assay development. Use a timer to ensure consistency.
Contamination of cell cultures.Regularly check cell cultures for any signs of contamination (e.g., bacteria, yeast, mold). Use aseptic techniques throughout the experiment.
IC50 value is significantly different from published data Different cell line passage number or source.Report the passage number and source of the cell line in your experimental records. Be aware that cell line characteristics can drift over time.
Variation in experimental conditions (e.g., serum concentration, incubation time).Standardize and report all experimental parameters. Refer to the specific conditions used in the cited literature when comparing results.
This compound stock solution degradation.Aliquot and store the this compound stock solution at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Poor dose-response curve (not sigmoidal) This compound precipitation at high concentrations.This compound is typically dissolved in DMSO to make a stock solution. When diluting in aqueous culture medium, ensure the final DMSO concentration is low (typically <0.5%) to prevent precipitation. Visually inspect the wells for any signs of precipitation.
Incorrect range of concentrations tested.Perform a preliminary range-finding experiment to determine the optimal concentration range that brackets the expected IC50 value.
Assay interference due to ROS generation.This compound is known to elevate reactive oxygen species (ROS) levels. Some viability assays, like those based on tetrazolium salts (e.g., MTT, XTT), rely on cellular redox activity and can be affected by ROS-inducing compounds. Consider using a viability assay that is less susceptible to interference from ROS, such as a CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
High background signal in the assay Contamination of reagents or plates.Use sterile, high-quality reagents and tissue culture plates.
Interference from phenol red in the culture medium.Some plate readers are sensitive to phenol red. Consider using a phenol red-free medium for the assay.
Incomplete solubilization of formazan crystals (in MTT assay).Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For cell-based assays, this stock solution is then further diluted in the cell culture medium to the desired final concentrations. It is crucial to ensure the final DMSO concentration in the culture medium is not toxic to the cells, typically below 0.5%.

Q2: How should I store this compound stock solutions?

A2: To maintain the stability of this compound, stock solutions should be stored at -20°C or -80°C and protected from light. It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles.

Q3: How does the incubation time with this compound affect the IC50 value?

A3: The IC50 value of this compound is time-dependent. Longer exposure times generally result in lower IC50 values. For example, the IC50 value of the related compound Eupalinolide O in MDA-MB-231 cells decreased from 10.34 µM at 24 hours to 3.57 µM at 72 hours. It is important to select an incubation time that is relevant to the biological question being investigated and to maintain consistency across experiments.

Q4: Can the type of cell viability assay used affect the determined IC50 value?

A4: Yes, the choice of cell viability assay can significantly impact the IC50 value. This compound induces the production of reactive oxygen species (ROS). Assays that rely on cellular redox potential, such as MTT or XTT, may be affected by this ROS generation, potentially leading to inaccurate results. It is advisable to consider alternative assays, such as those that measure ATP levels (e.g., CellTiter-Glo®) or membrane integrity (e.g., trypan blue exclusion or a lactate dehydrogenase (LDH) assay), to confirm the results.

Q5: What are some key signaling pathways affected by this compound?

A5: this compound has been shown to impact several signaling pathways involved in cancer cell proliferation and survival. These include the inhibition of the NF-κB and MAPK pathways, regulation of GSK-3β/β-catenin, and activation of the ROS-ER-JNK signaling pathway. Its analogs have also been shown to inhibit the STAT3 and Akt signaling pathways.

Data Presentation

Eupalinolide Analogs IC50 Values in Various Cancer Cell Lines
Compound Cell Line Cancer Type Incubation Time (hours) IC50 (µM) Assay Method Reference
Eupalinolide OMDA-MB-231Triple-Negative Breast Cancer2410.34MTT
485.85MTT
723.57MTT
MDA-MB-453Triple-Negative Breast Cancer2411.47MTT
487.06MTT
723.03MTT
Eupalinolide JMDA-MB-231Triple-Negative Breast Cancer723.74 ± 0.58MTT
MDA-MB-468Triple-Negative Breast Cancer724.30 ± 0.39MTT

*Note: Data for Eupalinol

Validation & Comparative

Eupalinolide B: A Comparative Analysis of its Anti-Cancer Efficacy Against Standard Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer efficacy of Eupalinolide B, a natural sesquiterpene lactone, with standard-of-care chemotherapy agents across three major cancer types: hepatocellular carcinoma, pancreatic cancer, and laryngeal cancer. The information is compiled from preclinical studies to offer an objective overview supported by experimental data.

Executive Summary

This compound has demonstrated significant anti-proliferative and anti-tumor activity in preclinical models of hepatocellular carcinoma, pancreatic cancer, and laryngeal cancer. This natural compound exerts its effects through multiple mechanisms, including the induction of ferroptosis, apoptosis, and cell cycle arrest, as well as the inhibition of cancer cell migration and invasion. While direct head-to-head comparative studies with standard chemotherapy agents are limited, the available data suggests that this compound exhibits comparable or, in some instances, superior potency in specific cancer cell lines. This guide synthesizes the current in vitro and in vivo evidence to facilitate an informed perspective on the potential of this compound as a novel therapeutic agent.

Hepatocellular Carcinoma: this compound vs. Sorafenib

Sorafenib is a standard first-line systemic therapy for advanced hepatocellular carcinoma (HCC). This compound has been shown to inhibit the proliferation of HCC cells through the induction of ferroptosis and activation of the ROS-ER-JNK signaling pathway.

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.

Cell LineCompoundIC50 (µM)Citation(s)
SMMC-7721This compound6, 12, and 24 µM (concentration used)
HCCLM3This compound6, 12, and 24 µM (concentration used)
SMMC-7721Sorafenib8.79
HepG2Sorafenib4.5 - 6.3
Huh-7Sorafenib7.26

Note: Direct IC50 values for this compound in SMMC-7721 and HCCLM3 cells were not explicitly stated in the provided source, but significant growth inhibition was observed at the tested concentrations of 6, 12, and 24 µM.

In Vivo Efficacy: Xenograft Models

In a xenograft model using SMMC-7721 and HCCLM3 human hepatocarcinoma cells, this compound administered at 25-50 mg/kg via intraperitoneal injection every two days for three weeks significantly inhibited tumor growth, reducing both tumor volume and weight. For comparison, a study on PLC/PRF/5 HCC xenografts showed that Sorafenib at 100 mg/kg administered orally daily also significantly reduced tumor growth. Another study using HLE xenografts found that Sorafenib at 25 mg/kg inhibited tumor growth by 49.3%.

Signaling Pathway of this compound in Hepatocellular Carcinoma

Eupalinolide B: A Comparative Analysis of its Anticancer Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Eupalinolide B, a sesquiterpene lactone isolated from the plant Eupatorium lindleyanum, has emerged as a compound of interest in oncology research due to its demonstrated anticancer properties. This guide provides a comparative overview of the cytotoxic and anti-proliferative effects of this compound across various cancer cell lines, supported by experimental data and detailed methodologies. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's potential as a therapeutic agent.

Comparative Anticancer Activity of this compound

The efficacy of this compound in inhibiting cancer cell growth has been evaluated across several human cancer cell lines, primarily focusing on laryngeal, pancreatic, and hepatic cancers. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of a compound across different cell types.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cancer TypeCell LineIC50 (µM)Reference
Laryngeal CancerTU6866.73
TU2121.03
M4e3.12
AMC-HN-82.13
Hep-29.07
LCC4.20
Pancreatic CancerMiaPaCa-2Varies (0-10 µM tested)
PANC-1Varies (0-10 µM tested)
PL-45Varies (0-10 µM tested)
Hepatic CarcinomaSMMC-7721Varies (6-24 µM tested)
HCCLM3Varies (6-24 µM tested)

Note: For some cell lines, specific IC50 values were not provided in the search results, but effective concentration ranges were indicated.

Mechanisms of Action: A Multi-faceted Approach

This compound exerts its anticancer effects through a variety of mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cell migration and invasion. These effects are mediated by its interaction with several key cellular signaling pathways.

Induction of Apoptosis and Cuproptosis

In pancreatic cancer cells, this compound has been shown to induce apoptosis, a process characterized by the activation of caspases such as caspase-3 and caspase-9, and the cleavage of poly ADP-ribose polymerase (PARP). Interestingly, recent studies suggest that this compound also induces a novel form of cell death called cuproptosis, which is triggered by an excess of intracellular copper. This compound disrupts copper homeostasis within cancer cells, leading to mitochondrial dysfunction and cell death.

Cell Cycle Arrest

This compound can halt the progression of the cell cycle, a critical process for tumor growth. In human hepatic carcinoma cells, it has been observed to cause cell cycle arrest at the S phase. Other related compounds, like Eupalinolide J, have been shown to induce G0/G1 phase arrest in prostate cancer cells and G2/M arrest in triple-negative breast cancer cells, suggesting that different Eupalinolides may have varied effects on the cell cycle depending on the cancer type.

Inhibition of Metastasis

The spread of cancer cells to distant organs, known as metastasis, is a major cause of cancer-related mortality. This compound has demonstrated the ability to inhibit the migration and invasion of pancreatic and laryngeal cancer cells. This anti-metastatic activity is partly attributed to its ability to suppress the epithelial-mesenchymal transition (EMT), a process where cancer cells gain migratory and invasive properties. In laryngeal cancer cells, this compound treatment led to an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal marker N-cadherin.

Key Signaling Pathways Modulated by this compound

The anticancer effects of this compound are underpinned by its ability to modulate complex intracellular signaling networks.

EupalinolideB_Signaling_Pathways cluster_EB This compound cluster_Cellular_Effects Cellular Effects cluster_Pathways Signaling Pathways EB This compound Apoptosis Apoptosis / Cuproptosis EB->Apoptosis ROS ↑ ROS Generation EB->ROS STAT3 ↓ STAT3 EB->STAT3 Akt ↓ Akt Pathway EB->Akt EMT ↓ EMT Markers (N-cadherin) EB->EMT CellCycleArrest Cell Cycle Arrest AntiMetastasis Inhibition of Metastasis ER_Stress ER Stress ROS->ER_Stress JNK JNK Pathway ER_Stress->JNK JNK->Apoptosis STAT3->AntiMetastasis Akt->CellCycleArrest EMT->AntiMetastasis

A Comparative Analysis of the Anti-inflammatory Effects of Eupalinolide B and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel anti-inflammatory agents, natural compounds have emerged as a promising frontier. Among these, Eupalinolide B, a sesquiterpene lactone, has garnered significant attention for its potent anti-inflammatory properties. This guide provides a comprehensive comparison of the anti-inflammatory effects of this compound with other well-known natural compounds: Parthenolide, Curcumin, Quercetin, and Resveratrol. The comparative analysis is supported by quantitative experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected natural compounds against key inflammatory mediators. Lower IC50 values indicate greater potency. The data is primarily derived from studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard in vitro model for inflammation research.

CompoundTargetIC50 Value (µM)Cell Line
This compound Nitric Oxide (NO)2.24RAW 264.7
TNF-αInhibition of mRNA and protein levels observedRAW 264.7
IL-6Inhibition of mRNA and protein levels observedRAW 264.7
Parthenolide Nitric Oxide (NO)~5-10Various
TNF-α1.091-2.620THP-1
IL-61.091-2.620THP-1
Curcumin Nitric Oxide (NO)11.0RAW 264.7
TNF-α12.3Macrophages
IL-6Dose-dependent reductionRAW 264.7
Quercetin Nitric Oxide (NO)27RAW 264.7
TNF-αSignificant inhibition at 50 µMRAW 264.7
IL-6Significant inhibition at 50 µMRAW 264.7
Resveratrol Nitric Oxide (NO)3.38 - 5RAW 264.7
TNF-αSignificant reduction at 20 µMGlioblastoma cells
IL-6Significant reduction at 20 µMGlioblastoma cells

Key Inflammatory Signaling Pathways

This compound and the compared natural compounds exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators.

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB->NFkB_IkB NFkB_IkB->IkB Degradation NFkB_n NF-κB (Active) NFkB_IkB->NFkB_n Translocation genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_n->genes Activates Transcription nucleus Nucleus Eupalinolide_B This compound & Other Compounds Eupalinolide_B->IKK Inhibits

Figure 1. Simplified NF-κB Signaling Pathway and Point of Inhibition.

Safety Operating Guide

Safe Disposal of Eupalinolide B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties

A summary of the known properties of Eupalinolide B is provided below. This information is essential for understanding its handling and storage requirements.

PropertyValue
Molecular Formula C24H30O9
Molecular Weight 462.49 g/mol
Appearance White powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Methanol, and Ethanol.
Storage Store lyophilized at -20°C, keep desiccated. In solution, store at -20°C and use within 1 month to prevent loss of potency.

Hazard Identification and Safety Precautions

Safety data sheets for structurally related eupalinolides, such as Eupalinolide H, indicate that these compounds can be harmful if swallowed and are very toxic to aquatic life with long-lasting effects. Therefore, it is imperative to handle this compound with care and prevent its release into the environment.

Personal Protective Equipment (PPE):

When handling this compound, the following personal protective equipment should be worn:

PPE CategorySpecific Recommendations
Eye/Face Protection Safety glasses with side-shields or goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.
Respiratory Protection Use in a well-ventilated area or with a fume hood. If dust is generated, a respirator may be necessary.

Proper Disposal Procedures

The following procedure outlines the recommended steps for the safe disposal of this compound waste. This procedure is based on general guidelines for hazardous chemical waste disposal and should be adapted to comply with institutional and local regulations.

Step 1: Waste Segregation

Proper segregation of chemical waste is critical. This compound waste should be collected separately from non-hazardous laboratory trash.

  • Solid Waste: Collect unused this compound powder, contaminated personal protective equipment (gloves, etc.), and any contaminated lab supplies (e.g., weigh boats, pipette tips) in a designated, properly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's waste management guidelines.

Step 2: Waste Container Labeling

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration and quantity of the waste

  • The date the waste was first added to the container

  • The name and contact information of the generating laboratory

Step 3: Storage of Waste

Store hazardous waste in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to prevent spills.

Step 4: Disposal Request and Pickup

Follow your institution's established procedures for hazardous waste disposal. This typically involves submitting a waste pickup request to your Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not published, the principles of chemical waste management are universal. The following is a generalized protocol for handling a chemical spill of this compound, which is a critical aspect of disposal.

This compound Spill Cleanup Protocol:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, wear a lab coat, gloves, and safety goggles. If the spill generates dust, a respirator is required.

  • Contain the Spill: For solid spills, gently cover the powder with a damp paper towel to prevent it from becoming airborne. For liquid spills, use an absorbent material to contain the spill.

  • Clean the Spill: Carefully collect the spilled material and any contaminated absorbent materials. Place all contaminated materials into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent (e.g., ethanol) and then with soap and water.

  • Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_segregation Step 1: Waste Segregation start Start: this compound Waste Generated solid_waste Solid Waste (e.g., powder, contaminated PPE) start->solid_waste liquid_waste Liquid Waste (e.g., solutions) start->liquid_waste label_waste Step 2: Label Waste Container 'Hazardous Waste - this compound' solid_waste->label_waste liquid_waste->label_waste store_waste Step 3: Store in Designated Area (Secure, Ventilated, Secondary Containment) label_waste->store_waste request_pickup Step 4: Request EHS Pickup store_waste->request_pickup disposal Proper Disposal by EHS request_pickup->disposal

Caption: Workflow for the proper disposal of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.